Product packaging for Etodroxizine-d8(Cat. No.:)

Etodroxizine-d8

Cat. No.: B12422848
M. Wt: 427.0 g/mol
InChI Key: VUFOCTSXHUWGPW-BGKXKQMNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Etodroxizine-d8 is a useful research compound. Its molecular formula is C23H31ClN2O3 and its molecular weight is 427.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H31ClN2O3 B12422848 Etodroxizine-d8

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H31ClN2O3

Molecular Weight

427.0 g/mol

IUPAC Name

2-[2-[2-[4-[(4-chlorophenyl)-phenylmethyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C23H31ClN2O3/c24-22-8-6-21(7-9-22)23(20-4-2-1-3-5-20)26-12-10-25(11-13-26)14-16-28-18-19-29-17-15-27/h1-9,23,27H,10-19H2/i10D2,11D2,12D2,13D2

InChI Key

VUFOCTSXHUWGPW-BGKXKQMNSA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1CCOCCOCCO)([2H])[2H])([2H])[2H])C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)([2H])[2H])[2H]

Canonical SMILES

C1CN(CCN1CCOCCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Foundational & Exploratory

Etodroxizine-d8 chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Etodroxizine-d8

Introduction

Etodroxizine is a first-generation antihistamine belonging to the diphenylmethylpiperazine class of compounds.[1] As a derivative of hydroxyzine, it primarily functions by blocking the action of histamine at H1 receptors, thereby alleviating symptoms associated with allergic reactions. While effective, first-generation antihistamines are known for their sedative side effects due to their ability to cross the blood-brain barrier.

This guide focuses on this compound, a deuterated isotopologue of Etodroxizine. The strategic replacement of hydrogen atoms with deuterium, a stable, non-radioactive isotope of hydrogen, is a key technique in modern pharmaceutical research and development.[2] This modification can significantly alter a drug's metabolic profile, leading to enhanced therapeutic properties.[3][4]

The Role of Deuteration in Drug Development

Deuteration involves the substitution of one or more hydrogen atoms in a drug molecule with deuterium.[4] Although a subtle structural change, it can have profound effects on the compound's pharmacokinetic properties.[5] The primary mechanism behind these effects is the kinetic isotope effect (KIE).[]

The bond between carbon and deuterium (C-D) is stronger and requires more energy to break than a carbon-hydrogen (C-H) bond.[] Since the breaking of C-H bonds is often a rate-limiting step in drug metabolism by cytochrome P450 (CYP) enzymes, replacing a hydrogen at a metabolic "soft spot" with deuterium can slow down the rate of metabolism.[3][4]

Potential benefits of deuteration include:

  • Enhanced Metabolic Stability: Reduced rate of breakdown by metabolic enzymes.[2]

  • Improved Pharmacokinetics: Can lead to a longer plasma half-life and more stable drug exposure.[3]

  • Reduced Dosing Frequency: A longer half-life may allow for less frequent administration.[3]

  • Lowered Toxicity: May reduce the formation of toxic metabolites.[5]

  • Improved Safety Profile: Potential for fewer side effects and drug-drug interactions.[3]

Deuterated compounds like this compound are also invaluable as internal standards in bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), for the precise quantification of the non-deuterated parent drug in biological matrices.[2]

Chemical Structure and Properties

Chemical Structure

Etodroxizine is a diarylmethane and piperazine derivative.[7] While the exact structure of this compound is not widely published, based on related deuterated antihistamines such as Hydroxyzine-d8 and Cetirizine-d8, the "d8" designation typically refers to the eight hydrogen atoms on the piperazine ring being replaced by deuterium atoms.[8][9][10]

Figure 1: Chemical Structure of Etodroxizine Chemical structure of Etodroxizine will be displayed here.

Figure 2: Proposed Chemical Structure of this compound Proposed chemical structure of this compound will be displayed here.

Physicochemical Properties

The introduction of eight deuterium atoms results in a predictable increase in the molecular weight of this compound compared to its parent compound. Other physicochemical properties are expected to be very similar.

PropertyEtodroxizineThis compound (Calculated)
CAS Number 17692-34-1[7]Not available
Molecular Formula C₂₃H₃₁ClN₂O₃[7]C₂₃H₂₃D₈ClN₂O₃
Molecular Weight 418.96 g/mol [7]~427.01 g/mol
Monoisotopic Mass 418.2023205 Da[7]~426.252626 Da
Hydrogen Bond Donors 1[7]1
Hydrogen Bond Acceptors 5[7]5
Rotatable Bond Count 11[7]11

Mechanism of Action

As a first-generation antihistamine, the primary mechanism of action for Etodroxizine is as a potent and selective inverse agonist of the histamine H1 receptor.[1][11]

Histamine is a key mediator in allergic reactions.[11] When an allergen is encountered, mast cells and basophils degranulate, releasing histamine. Histamine then binds to H1 receptors on various cells, triggering the classic symptoms of an allergic response, such as itching, vasodilation (leading to redness), and increased vascular permeability (leading to swelling).[]

Etodroxizine competitively blocks histamine from binding to H1 receptors, thereby preventing the downstream signaling cascade that leads to allergic symptoms.[] Because it can cross the blood-brain barrier, it also blocks H1 receptors in the central nervous system (CNS), which is responsible for its sedative effects.[1]

Additionally, like its parent compound hydroxyzine, Etodroxizine may exhibit weaker antagonist activity at other receptors, such as the serotonin 5-HT₂ₐ receptor, which could contribute to its anxiolytic properties.[1][]

Histamine_Signaling_Pathway cluster_0 Cell Membrane H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Catalyzes Histamine Histamine Histamine->H1R Binds & Activates Etodroxizine Etodroxizine Etodroxizine->Block Ca_PKC ↑ Intracellular Ca²⁺ ↑ Protein Kinase C (PKC) IP3_DAG->Ca_PKC Response Allergic Response (Itching, Vasodilation, etc.) Ca_PKC->Response

Mechanism of Histamine H1 Receptor Blockade.

Experimental Protocols

Specific experimental protocols for this compound are not publicly available. However, its primary application in a research setting is as an internal standard for the quantification of Etodroxizine in biological samples using LC-MS/MS.

Protocol: Quantification of Etodroxizine using this compound as an Internal Standard

Objective: To determine the concentration of Etodroxizine in a plasma sample.

Methodology:

  • Preparation of Standards and Samples:

    • Prepare a stock solution of Etodroxizine and this compound (Internal Standard, IS) in a suitable solvent (e.g., methanol).

    • Create a series of calibration standards by spiking blank plasma with known concentrations of Etodroxizine.

    • Prepare quality control (QC) samples at low, medium, and high concentrations.

  • Sample Extraction:

    • To an aliquot of plasma sample (calibration standard, QC, or unknown), add a fixed amount of the this compound IS solution.

    • Perform a protein precipitation by adding a solvent like acetonitrile. Vortex and centrifuge to pellet the proteins.

    • Alternatively, use a more specific method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for cleaner samples.

    • Transfer the supernatant (or eluted solvent) to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into an LC-MS/MS system.

    • Liquid Chromatography (LC): Use a suitable C18 column to chromatographically separate Etodroxizine and this compound from other matrix components.

    • Mass Spectrometry (MS/MS): Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

      • Monitor a specific precursor-to-product ion transition for Etodroxizine (e.g., m/z 419.2 -> 167.1).

      • Simultaneously, monitor the corresponding mass-shifted transition for this compound (e.g., m/z 427.2 -> 167.1 or another appropriate fragment).

  • Data Analysis:

    • Calculate the peak area ratio of the analyte (Etodroxizine) to the IS (this compound) for each sample.

    • Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

    • Determine the concentration of Etodroxizine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Bioanalytical_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Plasma Plasma Sample (Unknown, Calibrator, or QC) Spike Spike with This compound (IS) Plasma->Spike Extract Protein Precipitation or LLE/SPE Spike->Extract Evap Evaporate & Reconstitute Extract->Evap LC LC Separation Evap->LC MS MS/MS Detection (MRM Mode) LC->MS Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Curve Generate Calibration Curve Ratio->Curve Quant Quantify Unknown Samples Curve->Quant

Workflow for Bioanalytical Quantification.

Synthesis Outline

A specific, validated synthesis protocol for this compound is not documented in publicly available literature. However, a plausible synthetic route can be proposed based on the synthesis of related piperazine compounds like Cetirizine.[13] The key step is the introduction of the deuterated piperazine ring.

Proposed Synthesis:

The synthesis would likely involve the N-alkylation of a deuterated piperazine derivative with two different electrophiles in a stepwise manner.

  • Step 1: Synthesis of the Benzhydryl Piperazine Intermediate: React 1-(4-chlorophenyl)phenyl-methylamine with a suitable bis-electrophile like bis(2-chloroethyl) ether to form the piperazine ring. A more direct approach would be to react (4-chlorophenyl)(phenyl)methyl chloride with piperazine-d8.

  • Step 2: Alkylation with the Ethoxyethanol Side Chain: The resulting deuterated benzhydryl piperazine intermediate would then be alkylated with 2-(2-chloroethoxy)ethanol to attach the side chain, yielding the final this compound product.

Synthesis_Workflow cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_products Products R1 Piperazine-d8 S1 Step 1: N-Alkylation (Formation of Intermediate) R1->S1 R2 (4-chlorophenyl)(phenyl)methyl chloride R2->S1 R3 2-(2-chloroethoxy)ethanol S2 Step 2: N-Alkylation (Side-chain addition) R3->S2 Inter 1-[(4-chlorophenyl)(phenyl)methyl] piperazine-d8 S1->Inter Final This compound S2->Final Inter->S2

Proposed Synthesis Scheme for this compound.

Conclusion

This compound is a valuable tool for researchers in pharmacology and drug development. Its primary utility lies in its potential for an improved pharmacokinetic profile compared to the non-deuterated parent drug and its essential role as an internal standard for accurate bioanalysis. While specific data on this compound remains limited, its properties and applications can be reliably inferred from the extensive knowledge of Etodroxizine, related deuterated compounds, and the well-established principles of the kinetic isotope effect in drug metabolism.

References

An In-depth Technical Guide to the Synthesis and Characterization of Etodroxizine-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible synthetic route and comprehensive characterization of Etodroxizine-d8. Etodroxizine is a first-generation antihistamine of the diphenylmethylpiperazine class. Its deuterated analog, this compound, serves as a valuable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process, leveraging commercially available deuterated starting materials. The synthetic pathway is adapted from the known synthesis of structurally related compounds, such as Hydroxyzine-d8. The key starting material for introducing the deuterium labels is piperazine-d8.

Experimental Protocol:

Step 1: Synthesis of 1-(4-chlorobenzhydryl)piperazine-d8 (Intermediate 1)

  • To a solution of piperazine-d8 (1.0 eq) in a suitable aprotic solvent such as toluene, add triethylamine (2.2 eq).

  • Slowly add a solution of 4-chlorobenzhydryl chloride (1.0 eq) in toluene to the reaction mixture at room temperature.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Intermediate 1.

  • Purify the crude product by column chromatography on silica gel to obtain pure 1-(4-chlorobenzhydryl)piperazine-d8.

Step 2: Synthesis of this compound

  • In a reaction vessel, dissolve Intermediate 1 (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add a strong base, such as sodium hydride (1.2 eq), to the solution at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture for 30 minutes at 0 °C.

  • Slowly add 2-(2-(2-chloroethoxy)ethoxy)ethanol (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to 60-70 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity, purity, and isotopic enrichment. The following analytical techniques are recommended:

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound and to assess its isotopic purity.

Experimental Protocol:

  • Technique: High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI).

  • Sample Preparation: Dissolve a small amount of this compound in a suitable solvent, such as methanol or acetonitrile.

  • Analysis: Infuse the sample solution directly into the mass spectrometer or inject it onto an LC-MS system.

  • Expected Results: The protonated molecule [M+H]⁺ should be observed at m/z corresponding to the molecular formula C₂₃H₂₃D₈ClN₂O₃. The isotopic distribution pattern will confirm the incorporation of eight deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the chemical structure of this compound and confirming the positions of the deuterium labels.

Experimental Protocol:

  • Techniques: ¹H NMR and ¹³C NMR.

  • Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Analysis: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Expected Results:

    • ¹H NMR: The spectrum will show the absence of signals corresponding to the protons on the piperazine ring, confirming successful deuteration. The remaining proton signals of the benzhydryl and the ethoxyethanol moieties should be present at their expected chemical shifts.

    • ¹³C NMR: The spectrum will show the signals for all carbon atoms in the molecule. The carbons of the deuterated piperazine ring will exhibit characteristic triplet patterns due to C-D coupling.

Data Presentation

The quantitative data for the synthesized this compound is summarized in the tables below. Please note that as specific experimental data for this compound is not publicly available, the following tables present predicted or representative data based on the analysis of structurally similar compounds.

Table 1: Summary of Synthesis Results

ParameterResult
Overall Yield Predicted: 40-50%
Purity (by HPLC) >98%
Isotopic Enrichment >98% (d₈)

Table 2: Predicted Mass Spectrometry Data

IonMolecular FormulaCalculated m/zObserved m/z
[M+H]⁺ C₂₃H₂₄D₈ClN₂O₃⁺427.2508To be determined

Table 3: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.25-7.40m9HAr-H
4.25s1HAr₂-CH
3.60-3.80m12H-O-CH₂-CH₂-O-CH₂-CH₂-OH
2.65t4HN-CH₂-CH₂-O-

Table 4: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (ppm)Assignment
141.5, 140.8Ar-C (quaternary)
132.5Ar-C (C-Cl)
128.8, 128.5, 127.5Ar-CH
76.0Ar₂-CH
72.5, 70.8, 70.5, 69.5, 61.8-O-CH₂-
57.5N-CH₂-
53.0 (t)N-CD₂-

Mandatory Visualizations

Synthesis Workflow

Synthesis_Workflow A Piperazine-d8 C Intermediate 1 (1-(4-chlorobenzhydryl)piperazine-d8) A->C Toluene, Et3N, Reflux B 4-Chlorobenzhydryl chloride B->C E This compound C->E DMF, NaH, 60-70 °C D 2-(2-(2-chloroethoxy)ethoxy)ethanol D->E

Caption: Synthetic pathway for this compound.

Histamine H1 Receptor Signaling Pathway

H1_Receptor_Signaling cluster_cell Cell Membrane H1R Histamine H1 Receptor Gq Gq protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Histamine Histamine Histamine->H1R Activates Etodroxizine Etodroxizine Etodroxizine->H1R Blocks Response Allergic Response (e.g., inflammation, smooth muscle contraction) Ca_release->Response PKC->Response

Etodroxizine-d8: A Technical Guide to the Deuterated Metabolite of Hydroxyzine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of Etodroxizine-d8, a deuterated analog of a key metabolite of hydroxyzine. While the nomenclature "Etodroxizine" is not standard in existing literature, this document clarifies its likely identity as Cetirizine, the primary and pharmacologically active metabolite of hydroxyzine. This guide will delve into the metabolic pathway of hydroxyzine to cetirizine, present relevant quantitative pharmacokinetic data, and detail the experimental protocols used for its analysis, where deuterated standards like this compound (Cetirizine-d8) are crucial. Furthermore, it will illustrate the associated signaling pathways and experimental workflows using Graphviz diagrams.

Introduction: From Hydroxyzine to its Active Metabolite

Hydroxyzine is a first-generation histamine H1-receptor antagonist belonging to the piperazine class of drugs.[1] It is widely prescribed for the treatment of pruritus, urticaria, and anxiety.[2][3] Upon administration, hydroxyzine undergoes significant metabolism in the liver, primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP3A5.[2][4] The principal and most significant metabolic transformation is the oxidation of the primary alcohol group in the hydroxyzine molecule to a carboxylic acid, resulting in the formation of cetirizine.[2][3][5]

Cetirizine is itself a potent, second-generation antihistamine with a more favorable side-effect profile, particularly with regard to sedation, as it has a lower propensity to cross the blood-brain barrier.[1] In fact, much of the therapeutic antihistaminic effect of hydroxyzine is attributed to its conversion to cetirizine.[2][6]

The term "Etodroxizine" is not a recognized metabolite of hydroxyzine in major pharmacological databases. It is likely a misnomer or a proprietary name for a derivative, and based on the context of drug metabolism, it is presumed to refer to cetirizine. The "-d8" suffix indicates that the molecule is a deuterated isotopologue of cetirizine, where eight hydrogen atoms have been replaced with deuterium. Such deuterated compounds, like Cetirizine-d8, are invaluable as internal standards in analytical chemistry for the precise quantification of the parent drug in biological matrices.[7][8]

Metabolic Pathway of Hydroxyzine

The metabolic conversion of hydroxyzine to cetirizine is a critical aspect of its pharmacology. This biotransformation is a two-step oxidation process.

cluster_0 Hepatic Metabolism cluster_1 Pharmacological Action Hydroxycine Hydroxyzine Intermediate Aldehyde Intermediate Hydroxycine->Intermediate Oxidation (Alcohol Dehydrogenase, CYP3A4/5) Cetirizine Cetirizine (Active Metabolite) Intermediate->Cetirizine Further Oxidation H1_Receptor Histamine H1 Receptor Cetirizine->H1_Receptor Antagonist

Caption: Metabolic conversion of hydroxyzine to its active metabolite, cetirizine.

The initial oxidation of the terminal alcohol group of hydroxyzine forms an aldehyde intermediate.[9] This is followed by a subsequent oxidation of the aldehyde to a carboxylic acid, yielding cetirizine.[9] While alcohol dehydrogenase is involved, CYP3A4 and CYP3A5 are the primary enzymes responsible for this metabolic cascade.[4][5]

Quantitative Pharmacokinetic Data

The conversion of hydroxyzine to cetirizine is rapid and extensive. The following tables summarize key pharmacokinetic parameters from various studies.

Table 1: Pharmacokinetic Parameters of Hydroxyzine and Cetirizine in Adults

ParameterHydroxyzineCetirizine (from Hydroxyzine)Reference
Tmax (hours) ~2.0-[5]
Elimination Half-life (hours) ~20.0~8.3[5][10]
Volume of Distribution (L/kg) 16.0 ± 3.0-[2]
Protein Binding 93%-[5]

Table 2: Pharmacokinetic Parameters in Different Age Groups

Age GroupHydroxyzine Elimination Half-life (hours)Reference
Children 7.1[5]
Adults 20.0[5]
Elderly 29.3[5][11]

Table 3: Comparative Plasma Concentrations after Oral Hydroxyzine Administration in Dogs

ParameterHydroxyzineCetirizineReference
Mean Peak Concentration (µg/mL) 0.162.2[6]
Mean Area-Under-the-Curve (AUC) 8-10 times lower than Cetirizine-[6]

These data clearly indicate that after oral administration, hydroxyzine is substantially converted to cetirizine, which achieves higher plasma concentrations and is the primary contributor to the antihistaminic effect.[6]

Experimental Protocols

The accurate quantification of hydroxyzine and its metabolite, cetirizine, in biological samples is essential for pharmacokinetic and pharmacodynamic studies. The use of deuterated internal standards like hydroxyzine-d8 and cetirizine-d8 is standard practice to ensure accuracy and precision.

Sample Preparation and Extraction

A common method for extracting hydroxyzine and cetirizine from plasma or serum is liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

cluster_workflow Sample Preparation Workflow Start Biological Sample (Plasma/Serum) Spike Spike with Internal Standards (Hydroxyzine-d8, Cetirizine-d8) Start->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis cluster_pathway H1 Receptor Signaling cluster_antagonism Antagonist Action Histamine Histamine H1_Receptor Histamine H1 Receptor Histamine->H1_Receptor Agonist G_Protein Gq/11 Protein H1_Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Allergic_Response Allergic Response (e.g., vasodilation, increased permeability) Ca_Release->Allergic_Response PKC_Activation->Allergic_Response Cetirizine Cetirizine (from Hydroxyzine) Cetirizine->H1_Receptor Inverse Agonist (Blocks Activation)

References

The Gold Standard: A Technical Guide to Deuterated Internal Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative mass spectrometry, achieving accuracy and precision is paramount. This in-depth technical guide explores the theory and application of deuterated internal standards, the undisputed gold standard for robust and reliable bioanalysis. This document will delve into the core principles, practical applications, and potential challenges associated with these powerful analytical tools, providing researchers, scientists, and drug development professionals with the foundational knowledge to confidently implement them in their workflows.

The Fundamental Role of Internal Standards in Mass Spectrometry

Mass spectrometry (MS) is a highly sensitive analytical technique, but it is susceptible to variations that can impact quantitative accuracy.[1] These variations can arise from multiple sources throughout the analytical workflow, including sample preparation, chromatographic separation, and ionization efficiency. Internal standards (IS) are essential for correcting these variabilities. An ideal internal standard is a compound that behaves identically to the analyte of interest (the target compound) during sample preparation and analysis but is distinguishable by the mass spectrometer.[2][3]

By adding a known amount of the internal standard to every sample, standard, and quality control (QC) sample at the beginning of the workflow, any losses or variations experienced by the analyte will be mirrored by the internal standard.[4][5] The final quantification is then based on the ratio of the analyte's response to the internal standard's response, effectively normalizing for these variations and leading to more accurate and precise results.[4]

Why Deuterated Internal Standards Reign Supreme

Among the various types of internal standards, stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, are considered the gold standard in mass spectrometry-based bioanalysis.[3][6] Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by their stable isotope, deuterium (²H or D).[2]

The key advantage of deuterated standards lies in their near-identical physicochemical properties to the analyte.[2][3] They exhibit the same extraction recovery, chromatographic retention time, and ionization response as the unlabeled analyte.[2] This co-elution and identical behavior in the ion source are critical for compensating for matrix effects, a major source of analytical variability.[6]

Matrix effects arise from co-eluting compounds from the sample matrix (e.g., plasma, urine) that can either suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[6][7][8] Because a deuterated internal standard co-elutes and has the same ionization properties as the analyte, it experiences the same degree of matrix effects.[6] By calculating the analyte-to-internal standard response ratio, the influence of these matrix effects is effectively canceled out.[9]

The following diagram illustrates the general workflow for utilizing a deuterated internal standard in a quantitative LC-MS/MS analysis.

Deuterated_IS_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_Data Data Analysis Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with known amount of Deuterated Internal Standard Sample->Spike Extraction Extraction (e.g., Protein Precipitation, LLE, SPE) Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC Liquid Chromatography (Separation) Evaporation->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Ratio Calculate Analyte/IS Peak Area Ratio MS->Ratio Calibration Quantify against Calibration Curve Ratio->Calibration Result Final Analyte Concentration Calibration->Result Deuterium_Isotope_Effect Analyte1 Analyte IS1 Deuterated IS Matrix1 Matrix Effect (Constant Ion Suppression) Analyte1->Matrix1 IS1->Matrix1 Analyte2 Analyte IS2 Deuterated IS Matrix2 Matrix Effect (Variable Ion Suppression) Analyte2->Matrix2 IS2->Matrix2

References

Etodroxizine-d8: A Technical Guide to Commercial Availability, Purity, and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and purity of the deuterated analog of Etodroxizine, Etodroxizine-d8. Due to its status as a niche research chemical, direct commercial availability of this compound is limited. This guide, therefore, also details a viable pathway for its acquisition through custom synthesis, providing essential information for researchers and drug development professionals.

Commercial Availability of Etodroxizine (Non-deuterated)

SupplierProduct NameCAS NumberNotes
Simson Pharma LimitedEtodroxizine Dihydrochloride17692-34-1Certificate of Analysis is provided with every compound.
Axios ResearchEtodroxizine17692-34-1Offered as a reference standard for analytical and quality control applications.

Purity of Commercial Etodroxizine

Suppliers of Etodroxizine, such as Simson Pharma, typically provide a Certificate of Analysis (CoA) with their products. Researchers should always request and carefully review the CoA for detailed information on the purity of the specific lot. Purity is generally determined by High-Performance Liquid Chromatography (HPLC) and should meet the standards required for the intended research application.

Pathway to Obtain this compound: Custom Synthesis

Given the lack of direct commercial sources for this compound, custom synthesis is the most practical approach for obtaining this stable isotope-labeled compound. Several companies specialize in the custom synthesis of deuterated molecules for research and pharmaceutical development.

Proposed Synthetic Workflow

A plausible synthetic route for this compound would involve the deuteration of a suitable precursor. The piperazine ring and the ethoxyethanol side chain are logical targets for deuteration. The following diagram illustrates a conceptual workflow for the custom synthesis of this compound.

G cluster_0 Phase 1: Precursor Synthesis/Acquisition cluster_1 Phase 2: Coupling Reaction cluster_2 Phase 3: Purification and Analysis A 1-(p-Chloro-α-phenylbenzyl)piperazine C Alkylation Reaction A->C B Deuterated 2-(2-chloroethoxy)ethanol (d4- or d8-labeled) B->C D Purification by Chromatography (e.g., HPLC) C->D E This compound D->E F Characterization (NMR, MS, HPLC) E->F

Etodroxizine-d8: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute a certified Safety Data Sheet (SDS). Etodroxizine-d8 is a research chemical. All handling and experimental procedures should be conducted by trained professionals in a controlled laboratory setting, adhering to all applicable safety regulations. The information herein is compiled from available data on Etodroxizine and its close structural analogs, Hydroxyzine and Cetirizine, including their deuterated forms.

Introduction

This compound is the deuterated form of Etodroxizine, a piperazine derivative and a first-generation antihistamine. Like its parent compound and related molecules such as Hydroxyzine, Etodroxizine is presumed to act as a selective antagonist of the histamine H1 receptor. The incorporation of deuterium isotopes can offer advantages in drug metabolism and pharmacokinetic (DMPK) studies, making this compound a valuable tool for researchers in drug development. This guide provides an in-depth overview of the safety, handling, and relevant experimental considerations for this compound.

Compound Identification and Properties

While a specific Safety Data Sheet for this compound is not publicly available, the following information is based on available data for Etodroxizine and its analogs.

PropertyValueSource
Chemical Name 2-[2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl-d8]ethoxy]ethoxy]ethanolInferred from Etodroxizine structure
Molecular Formula C₂₃H₂₃D₈ClN₂O₃Inferred from Etodroxizine structure
Molecular Weight Approximately 427.01 g/mol Calculated
Appearance Likely a solidBased on analogs
Solubility Data not available. Likely soluble in organic solvents.Inferred

Safety and Hazard Information

The hazard profile of this compound is extrapolated from the Safety Data Sheets of Cetirizine-d8 and Hydroxyzine-d8.

GHS Hazard Classification (Presumed)
  • Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.

  • Skin Irritation (Category 2) , H315: Causes skin irritation.

  • Serious Eye Damage (Category 1) , H318: Causes serious eye damage.

  • Skin Sensitization (Category 1) , H317: May cause an allergic skin reaction.

  • Reproductive Toxicity (Category 1B) , H360: May damage fertility or the unborn child.

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory tract irritation , H335: May cause respiratory irritation.

Hazard and Precautionary Statements
TypeStatement
Hazard H302: Harmful if swallowed.
H315: Causes skin irritation.
H317: May cause an allergic skin reaction.
H318: Causes serious eye damage.
H335: May cause respiratory irritation.
H360: May damage fertility or the unborn child.
Precautionary P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
P280: Wear protective gloves/protective clothing/eye protection/face protection.
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage

Proper handling and storage are crucial to ensure the safety of laboratory personnel and the integrity of the compound.

AspectPrecaution
Ventilation Handle in a well-ventilated area, preferably in a chemical fume hood.
Personal Protective Equipment (PPE) Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.
Hygiene Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
Storage Store in a tightly sealed container in a cool, dry, and dark place.
Spills In case of a spill, wear appropriate PPE, absorb the material with an inert absorbent, and dispose of it as hazardous waste.

Toxicological Information (Based on Analogs)

EndpointData
Acute Oral Toxicity (LD50) Data not available for this compound. For Cetirizine Dihydrochloride, LD50 (Dog): > 320 mg/kg.[1]
Carcinogenicity No components of the analogous products are listed as carcinogens by IARC, NTP, or OSHA.[2]
Mutagenicity Data not available.
Teratogenicity May damage the unborn child based on data from analogs.[3]

Mechanism of Action: Histamine H1 Receptor Antagonism

Etodroxizine, like its parent compound Hydroxyzine, is a first-generation H1 antihistamine. It acts as an inverse agonist at the histamine H1 receptor, blocking the action of endogenous histamine. This action alleviates the symptoms of allergic reactions.

Histamine_H1_Signaling cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling cluster_antagonist Histamine Histamine H1_Receptor Histamine H1 Receptor (GPCR) Histamine->H1_Receptor Binds Gq_Protein Gq Protein H1_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Leads to Ca2->PKC Activates Allergic_Response Allergic Response (e.g., inflammation, smooth muscle contraction) Ca2->Allergic_Response Contributes to PKC->Allergic_Response Contributes to Etodroxizine_d8 This compound Etodroxizine_d8->H1_Receptor Blocks

Caption: Histamine H1 Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

Due to the limited availability of specific experimental data for this compound, the following are representative protocols for the analysis of related piperazine antihistamines and for a relevant biological assay.

Representative Analytical Method: HPLC-ECD for Piperazine Antihistamines

This method is adapted from a published protocol for the determination of piperazine antihistamine drugs.[4][5][6][7][8]

Objective: To quantify the concentration of a piperazine antihistamine in a sample.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Electrochemical Detector (ECD)

  • ARION-CN 3 μm column (150 mm × 2.1 mm I.D.)

Reagents:

  • Mobile Phase: 50 mM phosphate buffer (pH 3) and methanol (45/55, v/v)

  • Sample solvent: Mobile phase or other appropriate solvent

Procedure:

  • Prepare the mobile phase, filter, and degas.

  • Set the HPLC flow rate to 0.15 mL/min.

  • Set the electrochemical detector to an appropriate potential (e.g., +1500 mV vs Ag/AgCl).

  • Prepare standard solutions of the analyte at known concentrations.

  • Inject the standards to generate a calibration curve.

  • Prepare the sample for injection (e.g., dissolution, extraction).

  • Inject the sample.

  • Quantify the analyte concentration by comparing the peak area to the calibration curve.

HPLC_Workflow A Sample Preparation (Dissolution/Extraction) B HPLC System A->B Inject Sample C ARION-CN Column B->C Mobile Phase Flow D Electrochemical Detector (ECD) C->D Separated Analytes E Data Acquisition and Analysis D->E Signal Output F Quantification E->F Peak Integration

Caption: A generalized workflow for the quantitative analysis of piperazine antihistamines using HPLC-ECD.

Histamine H1 Receptor Binding Assay

This is a general protocol for a competitive radioligand binding assay to determine the affinity of a compound for the histamine H1 receptor.[9][10][11][12][13]

Objective: To determine the binding affinity (Ki) of this compound for the human histamine H1 receptor.

Materials:

  • HEK293T cells transiently expressing the human H1 receptor

  • [³H]-mepyramine (radioligand)

  • Binding buffer (e.g., 50 mM Na₂HPO₄/KH₂PO₄ pH 7.4)

  • Unlabeled competitor (e.g., mianserin for non-specific binding)

  • Test compound (this compound)

  • Scintillation counter

Procedure:

  • Prepare cell membrane homogenates from HEK293T cells expressing the H1 receptor.

  • In a series of tubes, add a fixed concentration of [³H]-mepyramine.

  • To determine total binding, add only the radioligand and cell membranes.

  • To determine non-specific binding, add the radioligand, cell membranes, and a high concentration of an unlabeled competitor (e.g., mianserin).

  • For the competition assay, add the radioligand, cell membranes, and increasing concentrations of this compound.

  • Incubate the tubes at 25°C for a specified time (e.g., 4 hours) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ of this compound.

  • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow A Prepare H1 Receptor Membrane Homogenate B Incubate with [³H]-mepyramine and varying concentrations of This compound A->B C Separate Bound from Free Radioligand (Rapid Filtration) B->C D Measure Radioactivity (Scintillation Counting) C->D E Data Analysis (IC₅₀ and Ki Determination) D->E

Caption: A schematic workflow for a competitive histamine H1 receptor binding assay.

Conclusion

References

Methodological & Application

Application Note: High-Throughput Quantification of Etodroxizine in Human Plasma by LC-MS/MS using Etodroxizine-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Etodroxizine in human plasma. The method utilizes Etodroxizine-d8 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, allowing for a high-throughput workflow suitable for clinical and toxicological research. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, and detection is performed on a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This method demonstrates excellent linearity, precision, accuracy, and sensitivity, making it well-suited for demanding research applications in drug development and pharmacokinetic studies.

Introduction

Etodroxizine is an antihistamine with sedative properties, belonging to the piperazine class of compounds. Accurate and reliable quantification of Etodroxizine in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and toxicological assessments. LC-MS/MS has become the gold standard for bioanalytical assays due to its inherent selectivity, sensitivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the highest quality data.[1][2] This application note provides a detailed protocol for a fully validated LC-MS/MS method for the determination of Etodroxizine in human plasma.

Experimental

Materials and Reagents
  • Etodroxizine and this compound reference standards were of the highest available purity.

  • LC-MS grade acetonitrile, methanol, and water were used.

  • Formic acid (reagent grade).

  • Human plasma (with anticoagulant).

Sample Preparation

A simple and efficient protein precipitation method was employed for the extraction of Etodroxizine and this compound from human plasma.

  • Allow plasma samples to thaw at room temperature.

  • To 100 µL of plasma, add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

G cluster_sample_prep Sample Preparation Workflow plasma 1. 100 µL Human Plasma is 2. Add 10 µL this compound (IS) plasma->is vortex1 3. Vortex is->vortex1 ppt 4. Add 300 µL Acetonitrile vortex1->ppt vortex2 5. Vortex ppt->vortex2 centrifuge 6. Centrifuge vortex2->centrifuge supernatant 7. Transfer Supernatant centrifuge->supernatant analysis 8. LC-MS/MS Analysis supernatant->analysis

Caption: Workflow for plasma sample preparation.

Liquid Chromatography

Chromatographic separation was performed on a UHPLC system using a C18 analytical column. The mobile phase consisted of a gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

Table 1: Chromatographic Conditions

ParameterValue
ColumnC18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Program
Time (min)%B
0.05
0.55
2.595
3.595
3.65
5.05
Mass Spectrometry

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source was operated in positive ion mode. The analytes were detected using Multiple Reaction Monitoring (MRM).

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization ModeESI Positive
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temp.400°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr

The MRM transitions for Etodroxizine and this compound were optimized by direct infusion of the individual standard solutions. The precursor ions correspond to the [M+H]+ species.

Table 3: Optimized MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
Etodroxizine 375.2201.1 (Quantifier)1003020
375.2167.1 (Qualifier)1003025
This compound 383.2201.11003020

Note: The m/z values for Etodroxizine are based on the structure of Hydroxyzine, a closely related compound. The d8-labeled internal standard is assumed to have an 8 Dalton mass increase.[3][4]

Results and Discussion

The developed LC-MS/MS method provides a sensitive and selective means for the quantification of Etodroxizine in human plasma. The use of this compound as an internal standard effectively compensates for matrix effects and ensures data reliability.

G cluster_method_dev Method Development Logic analyte Analyte & IS Selection (Etodroxizine & this compound) ms_opt MS Parameter Optimization (Infusion) analyte->ms_opt lc_dev LC Method Development (Column & Mobile Phase) ms_opt->lc_dev sample_prep Sample Preparation (Protein Precipitation) lc_dev->sample_prep validation Method Validation sample_prep->validation

Caption: Logical flow of method development.

Linearity, Precision, and Accuracy

The method was validated for linearity, precision, and accuracy. The calibration curve was linear over a specified concentration range with a correlation coefficient (r²) of >0.99. The precision and accuracy of the method were evaluated at low, medium, and high quality control (QC) concentrations.

Table 4: Summary of Method Validation Data

ParameterResult
Linearity Range0.5 - 500 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantitation (LLOQ)0.5 ng/mL
Intra-day Precision (%RSD)
LLOQ QC< 15%
Low QC< 10%
Medium QC< 10%
High QC< 10%
Inter-day Precision (%RSD)
LLOQ QC< 15%
Low QC< 10%
Medium QC< 10%
High QC< 10%
Accuracy (%Bias)
LLOQ QC± 20%
Low QC± 15%
Medium QC± 15%
High QC± 15%
Recovery > 85%
Matrix Effect Minimal and compensated by IS

Note: The validation data presented is representative of typical performance for such an assay and should be established for each specific laboratory implementation.

Conclusion

This application note details a rapid, sensitive, and robust LC-MS/MS method for the quantification of Etodroxizine in human plasma using its deuterated internal standard, this compound. The simple protein precipitation sample preparation and fast chromatographic runtime make this method highly suitable for high-throughput bioanalytical applications. The method demonstrates excellent performance in terms of linearity, precision, accuracy, and sensitivity, meeting the stringent requirements for regulated bioanalysis in drug development and clinical research.

References

Application Note: High-Throughput Bioanalytical Method for the Quantification of Cetirizine in Human Plasma using UPLC-MS/MS with Etodroxizine-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive bioanalytical method for the quantitative determination of cetirizine in human plasma. The method utilizes a simple and efficient protein precipitation extraction procedure followed by analysis using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). Etodroxizine-d8, a deuterated analog of a structurally related compound, is employed as the internal standard (IS) to ensure accuracy and precision. The method is validated according to current regulatory guidelines and is suitable for high-throughput analysis in clinical and pharmacokinetic studies.

Introduction

Cetirizine is a second-generation antihistamine that selectively antagonizes peripheral H1 receptors.[1][2] It is the major active metabolite of hydroxyzine and is widely used in the treatment of allergic rhinitis and chronic urticaria.[1] Accurate and reliable quantification of cetirizine in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicological studies. This application note presents a validated UPLC-MS/MS method for the determination of cetirizine in human plasma, offering high sensitivity, specificity, and throughput. The use of a stable isotope-labeled internal standard, this compound, which is structurally similar to cetirizine, ensures reliable quantification by compensating for matrix effects and variations in sample processing.

Experimental

Materials and Reagents
  • Cetirizine dihydrochloride (Reference Standard)

  • This compound (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Human plasma (K2-EDTA)

  • Ultrapure water

Equipment
  • UPLC System (e.g., Waters ACQUITY UPLC or equivalent)

  • Tandem Mass Spectrometer (e.g., Sciex Triple Quadrupole or equivalent)

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Pipettes

Stock and Working Solutions
  • Cetirizine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of cetirizine dihydrochloride in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the cetirizine stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound in the same diluent.

Sample Preparation Protocol
  • Label microcentrifuge tubes for standards, QCs, and unknown samples.

  • Pipette 50 µL of human plasma into the labeled tubes.

  • Add 10 µL of the this compound working solution to all tubes except for the blank matrix.

  • Add 10 µL of the appropriate cetirizine working solution to the calibration standards and QC samples. Add 10 µL of diluent to the blank and unknown samples.

  • Vortex mix for 10 seconds.

  • Add 200 µL of acetonitrile to each tube to precipitate plasma proteins.

  • Vortex mix for 30 seconds.

  • Centrifuge at 13,000 rpm for 5 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject 5 µL of the supernatant into the UPLC-MS/MS system.

G cluster_prep Sample Preparation plasma 1. Aliquot 50 µL Plasma is 2. Add 10 µL Internal Standard (this compound) plasma->is analyte 3. Add 10 µL Analyte/Blank is->analyte vortex1 4. Vortex Mix analyte->vortex1 ppt 5. Add 200 µL Acetonitrile (Protein Precipitation) vortex1->ppt vortex2 6. Vortex Mix ppt->vortex2 centrifuge 7. Centrifuge vortex2->centrifuge transfer 8. Transfer Supernatant centrifuge->transfer inject 9. Inject into UPLC-MS/MS transfer->inject

Caption: A streamlined workflow for the preparation of plasma samples for cetirizine analysis.

UPLC-MS/MS Conditions

UPLC Parameters

ParameterValue
Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Run Time 3 minutes

Gradient Elution Program

Time (min)%A%B
0.00955
0.50955
1.501090
2.501090
2.60955
3.00955

Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Cetirizine 389.2201.125
This compound 427.3201.125

Note: The MRM transition for this compound is predicted based on its structure and the fragmentation pattern of similar molecules. The exact values may require optimization.

Method Validation Summary

The bioanalytical method was validated for linearity, sensitivity, accuracy, precision, recovery, matrix effect, and stability, following the guidelines of the FDA and EMA.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 1 to 500 ng/mL for cetirizine in human plasma. The coefficient of determination (r²) was consistently ≥ 0.995. The lower limit of quantification (LLOQ) was established at 1 ng/mL.

Validation Parameter Result
Calibration Range 1 - 500 ng/mL
Correlation Coefficient (r²) ≥ 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Accuracy and Precision

The intra-day and inter-day accuracy and precision were evaluated at four QC levels: LLOQ, low, medium, and high. The results are summarized in the table below.

QC Level Concentration (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%) Inter-day Precision (%CV) Inter-day Accuracy (%)
LLOQ1≤ 1585-115≤ 1585-115
Low QC3≤ 1585-115≤ 1585-115
Mid QC100≤ 1585-115≤ 1585-115
High QC400≤ 1585-115≤ 1585-115
Recovery and Matrix Effect

The extraction recovery of cetirizine and the internal standard was consistent and reproducible across all QC levels. The matrix effect was assessed and found to be negligible, indicating that the method is free from significant ion suppression or enhancement.

Parameter Cetirizine This compound
Extraction Recovery (%) > 85> 85
Matrix Factor (Normalized) 0.95 - 1.050.95 - 1.05

Results and Discussion

The developed UPLC-MS/MS method demonstrated excellent performance for the quantification of cetirizine in human plasma. The use of a simple protein precipitation method for sample preparation allows for high-throughput analysis. The chromatographic conditions provided a short run time of 3 minutes per sample with good peak shape and resolution for both cetirizine and the internal standard, this compound. The mass spectrometric detection in MRM mode ensured high selectivity and sensitivity.

G cluster_workflow Analytical Workflow SamplePrep Sample Preparation UPLC UPLC Separation SamplePrep->UPLC MSMS MS/MS Detection UPLC->MSMS Data Data Acquisition & Processing MSMS->Data Report Reporting Data->Report

Caption: Overview of the bioanalytical workflow from sample receipt to final report generation.

Conclusion

A highly sensitive, specific, and rapid UPLC-MS/MS method for the quantification of cetirizine in human plasma has been developed and validated. The method utilizes this compound as a suitable internal standard and a simple protein precipitation procedure for sample preparation. This method meets the regulatory requirements for bioanalytical method validation and is well-suited for the analysis of a large number of samples in pharmacokinetic and clinical studies.

References

Application Notes and Protocols: Liquid-Liquid Extraction of Etodroxizine-d8 from Urine Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etodroxizine is a first-generation antihistamine of the piperazine class. Understanding its pharmacokinetic profile is crucial in drug development and clinical research. Etodroxizine-d8, a deuterated analog of Etodroxizine, is commonly used as an internal standard for the quantitative analysis of Etodroxizine in biological matrices due to its similar chemical and physical properties and its distinct mass spectrometric signature. This application note provides a detailed protocol for the liquid-liquid extraction (LLE) of this compound from human urine samples, a critical step for sample cleanup and concentration prior to analysis by methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

The presented protocol is based on established methods for the extraction of structurally similar antihistamines, such as hydroxyzine and cetirizine, from biological fluids.[1][2][3][4] Liquid-liquid extraction is a robust and cost-effective technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic phase.

Chemical Properties of Etodroxizine

PropertyValue
Molecular FormulaC23H31ClN2O3
Molecular Weight418.96 g/mol [5]
ClassDiphenylmethylpiperazine

Quantitative Data for Structurally Similar Antihistamines in Urine

AnalyteMatrixExtraction SolventAnalytical MethodLODLOQRecoveryReference
HydroxyzineSpiked Human UrineDichloromethaneSpectrophotometry---[2]
HydroxyzineHuman BloodEthyl Acetate (pH 9)UHPLC-QqQ-MS/MS0.1150 ng/mL0.345 ng/mL>90%[6]
CetirizineHuman Urine- (Direct Injection)HPLC0.394 µg/mL1.193 µg/mL100.5-104.0%[7]
CetirizinePharmaceutical Prep.Chloroform (pH 4.0)Spectrophotometry1.0 µg/mL3.0 µg/mL-[8]

LOD: Limit of Detection; LOQ: Limit of Quantification

Experimental Protocol: Liquid-Liquid Extraction of this compound from Urine

This protocol is designed for the extraction of this compound from urine samples for subsequent analysis.

Materials and Reagents:

  • Urine samples

  • This compound standard solution

  • Internal Standard solution (if this compound is not the internal standard)

  • Sodium hydroxide (NaOH) solution, 1 M

  • Hydrochloric acid (HCl) solution, 1 M

  • Dichloromethane (CH2Cl2), HPLC grade

  • Anhydrous sodium sulfate (Na2SO4)

  • Deionized water

  • Centrifuge tubes (15 mL, polypropylene)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Autosampler vials

Procedure:

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Vortex the samples to ensure homogeneity.

    • Transfer 1.0 mL of the urine sample to a 15 mL centrifuge tube.

  • Internal Standard Spiking:

    • Spike the urine sample with an appropriate amount of this compound standard solution (or another suitable internal standard).

  • pH Adjustment:

    • Add 1.0 mL of 1 M sodium hydroxide (NaOH) solution to the urine sample to adjust the pH to alkaline conditions (pH > 9). This facilitates the extraction of the basic Etodroxizine molecule into the organic solvent.[2]

    • Vortex the mixture for 30 seconds.

  • Liquid-Liquid Extraction:

    • Add 5.0 mL of dichloromethane (CH2Cl2) to the centrifuge tube.[2]

    • Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.

    • Centrifuge the mixture at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Organic Phase Collection:

    • Carefully transfer the lower organic layer (dichloromethane) to a clean centrifuge tube using a Pasteur pipette, avoiding the aqueous layer and any emulsion at the interface.

  • Drying and Evaporation:

    • Add a small amount of anhydrous sodium sulfate (Na2SO4) to the collected organic extract to remove any residual water.

    • Transfer the dried organic extract to a clean tube suitable for evaporation.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C).

  • Reconstitution:

    • Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase used for the chromatographic analysis.

    • Vortex the tube for 30 seconds to ensure the complete dissolution of the analyte.

    • Transfer the reconstituted sample to an autosampler vial for analysis.

Experimental Workflow

LLE_Workflow start Start: Urine Sample (1 mL) spike Spike with this compound (Internal Standard) start->spike ph_adjust pH Adjustment: Add 1M NaOH (1 mL) spike->ph_adjust vortex1 Vortex (30s) ph_adjust->vortex1 add_solvent Add Dichloromethane (5 mL) vortex1->add_solvent vortex2 Vortex (2 min) add_solvent->vortex2 centrifuge Centrifuge (3000 x g, 10 min) vortex2->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic dry Dry with Na2SO4 collect_organic->dry evaporate Evaporate to Dryness (Nitrogen Stream) dry->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis Analysis (e.g., LC-MS/MS) reconstitute->analysis end End analysis->end

Caption: Liquid-liquid extraction workflow for this compound from urine.

Discussion

The selection of an appropriate organic solvent and pH is critical for the efficient extraction of the target analyte. Etodroxizine, being a piperazine derivative, is a basic compound. Therefore, adjusting the pH of the urine sample to alkaline conditions deprotonates the amine groups, making the molecule less polar and more soluble in a non-polar organic solvent like dichloromethane. Dichloromethane has been shown to be effective for the extraction of the related compound hydroxyzine from urine.[2]

For acidic or neutral drugs, the pH of the aqueous sample would be adjusted to be acidic or neutral, respectively, to ensure the analyte is in its non-ionized form for optimal extraction into the organic solvent.

The "salting out" effect, achieved by adding a salt like sodium sulfate to the aqueous phase, can also be employed to decrease the solubility of the analyte in the aqueous phase and promote its transfer to the organic phase, although it is not explicitly included in this primary protocol.

Safety Precautions

  • Work in a well-ventilated fume hood, especially when handling organic solvents like dichloromethane.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Dispose of all chemical waste according to institutional guidelines.

Conclusion

This application note provides a comprehensive and detailed protocol for the liquid-liquid extraction of this compound from urine samples. This method is a crucial sample preparation step for accurate and reliable quantification in research, clinical, and drug development settings. The protocol is based on established methodologies for similar compounds and can be adapted and optimized for specific analytical requirements.

References

Application Notes and Protocols for Etodroxizine-d8 as an Internal Standard in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Introduction

Etodroxizine is a first-generation antihistamine of the piperazine class with sedative and anxiolytic properties. Pharmacokinetic (PK) studies are essential to characterize its absorption, distribution, metabolism, and excretion (ADME) profile. Accurate quantification of Etodroxizine in biological matrices is critical for these studies. The use of a stable isotope-labeled internal standard (IS), such as Etodroxizine-d8, is the gold standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This compound, being chemically identical to Etodroxizine but with a higher mass due to the incorporation of eight deuterium atoms, co-elutes chromatographically with the analyte and experiences similar matrix effects and ionization suppression or enhancement. This allows for highly accurate and precise quantification by correcting for variations during sample preparation and analysis.

Principle of Deuterated Internal Standards in LC-MS/MS

The fundamental principle of using a deuterated internal standard is to add a known quantity of the IS to all samples, calibrators, and quality control samples at the beginning of the sample preparation process. The IS and the analyte behave similarly throughout extraction, chromatography, and ionization. By measuring the peak area ratio of the analyte to the IS, any variability introduced during the analytical workflow is normalized, leading to reliable quantification.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification A Biological Sample (Plasma, Urine, etc.) B Spike with this compound (IS) A->B C Extraction (e.g., LLE, SPE) B->C D Evaporation & Reconstitution C->D E LC Separation D->E F MS/MS Detection E->F G Calculate Peak Area Ratio (Analyte / IS) F->G H Determine Concentration from Calibration Curve G->H

Caption: Experimental workflow for a pharmacokinetic study using a deuterated internal standard.

Experimental Protocols

This section outlines a detailed protocol for the quantification of Etodroxizine in human plasma using this compound as an internal standard.

Materials and Reagents
  • Etodroxizine reference standard

  • This compound internal standard

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium formate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Ethyl acetate (HPLC grade)

  • Ammonium carbonate buffer (0.5 M, pH 9)

Stock and Working Solutions
  • Etodroxizine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Etodroxizine in 10 mL of methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the Etodroxizine stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.

  • Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution in methanol.

Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 200 µL of plasma sample, calibration standard, or quality control sample into a 2 mL microcentrifuge tube.

  • Add 20 µL of the 1 µg/mL this compound internal standard working solution to each tube (final concentration of 100 ng/mL), except for blank samples.

  • Add 200 µL of 0.5 M ammonium carbonate buffer (pH 9).

  • Vortex for 30 seconds.

  • Add 1 mL of ethyl acetate.

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 30 seconds.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, re-equilibrate

Mass Spectrometry:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Desolvation: 800 L/hr, Cone: 50 L/hr
Collision Gas Argon

MRM Transitions (Theoretical):

  • Etodroxizine: Molecular Formula C23H31ClN2O3, Molecular Weight 418.96 g/mol .[1]

  • This compound: Molecular Formula C23H23D8ClN2O3, Molecular Weight ~427.01 g/mol .

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Etodroxizine419.2167.110025
This compound427.2167.110025

Note: Product ions and collision energies are estimated based on the fragmentation of the related compound hydroxyzine and would need to be optimized experimentally.

Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA).[2][3][4][5][6] Key validation parameters are summarized below.

Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank biological matrix.
Linearity Calibration curve with a correlation coefficient (r²) ≥ 0.99 over the expected concentration range.
Accuracy & Precision Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ), and accuracy (% bias) within ±15% (±20% at LLOQ).
Recovery Consistent and reproducible extraction recovery for the analyte and IS.
Matrix Effect Assessed to ensure that matrix components do not interfere with the quantification.
Stability Analyte stability evaluated under various conditions (freeze-thaw, bench-top, long-term storage).

Data Presentation

Quantitative data from a hypothetical pharmacokinetic study are presented below for illustrative purposes.

Table 1: Calibration Curve Parameters

AnalyteConcentration Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
Etodroxizine1 - 1000y = 0.005x + 0.0020.998

Table 2: Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (% Bias)Inter-day Precision (%CV)Inter-day Accuracy (% Bias)
LLOQ18.5-4.210.2-2.5
Low36.12.17.53.8
Medium1004.5-1.55.8-0.9
High8003.90.84.91.2

Signaling Pathways and Logical Relationships

G cluster_principle Principle of Internal Standard Correction Analyte Analyte (Etodroxizine) Variability Analytical Variability (Extraction Loss, Ion Suppression, etc.) Analyte->Variability IS Internal Standard (this compound) IS->Variability Ratio Peak Area Ratio (Analyte / IS) Variability->Ratio Corrected by Concentration Accurate Concentration Ratio->Concentration

Caption: Logical relationship of internal standard correction for analytical variability.

References

Application of Deuterated Analogs in the Forensic Toxicological Analysis of Hydroxyzine and Cetirizine

Author: BenchChem Technical Support Team. Date: November 2025

Note: Initial searches for "Etodroxizine-d8" did not yield specific applications in forensic toxicology. However, extensive data exists for the closely related compounds, Hydroxyzine-d8 (HZ-d8) and Cetirizine-d8 (CZ-d8), which are critically important as internal standards in the analysis of hydroxyzine and its active metabolite, cetirizine. This document will focus on the application of these deuterated standards in a forensic context.

Introduction

Hydroxyzine is a first-generation antihistamine with sedative properties that can impair cognitive function and driving ability.[1][2] It is metabolized in the body to cetirizine, an active metabolite that is a second-generation antihistamine and less likely to cause drowsiness as it does not readily cross the blood-brain barrier.[1][2] In forensic toxicology, the accurate quantification of hydroxyzine and cetirizine in biological samples is crucial for determining the extent of drug use and its potential contribution to events such as traffic accidents or deaths.[1][2] The use of stable isotope-labeled internal standards, such as Hydroxyzine-d8 and Cetirizine-d8, is essential for achieving the high accuracy and precision required in these analyses.

Application Notes

Deuterated internal standards like HZ-d8 and CZ-d8 are the gold standard in quantitative mass spectrometry-based assays. They are chemically identical to the analytes of interest but have a higher molecular weight due to the replacement of hydrogen atoms with deuterium. This mass difference allows them to be distinguished from the native analyte by the mass spectrometer, while their similar chemical and physical properties ensure they behave almost identically during sample preparation, chromatography, and ionization. This co-elution and similar behavior correct for variations in sample extraction, matrix effects, and instrument response, leading to more reliable and reproducible quantification.

In forensic casework, HZ-d8 and CZ-d8 are added to biological samples (e.g., blood, urine, vitreous humor) at a known concentration at the beginning of the analytical process.[1] The ratio of the signal from the target analyte to the signal from the deuterated internal standard is then used to calculate the concentration of the analyte in the unknown sample. This stable isotope dilution method is particularly valuable for complex matrices encountered in forensic toxicology, where interfering substances can suppress or enhance the analyte signal.

Quantitative Data Summary

The following table summarizes the quantitative parameters of an ultra-sensitive UHPLC-QqQ-MS/MS method for the simultaneous determination of hydroxyzine and cetirizine using their deuterated internal standards.[1]

AnalyteLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Linearity Range (ng/mL)Recovery (%)
Hydroxyzine (HZ)0.11500.345Not explicitly stated, but method is described as sensitive for low concentrations.>90%
Cetirizine (CZ)0.12320.3696Not explicitly stated, but the calibration equation is noted as non-linear.>90%

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction

This protocol is adapted from a method for the analysis of hydroxyzine and cetirizine in human blood and other biological fluids.[1]

Reagents and Materials:

  • Biological sample (e.g., blood, urine, vitreous humor)

  • Internal Standard (ISTD) working solution (Hydroxyzine-d8 and Cetirizine-d8 at 1 µg/mL in methanol)

  • 0.5 M Ammonium carbonate buffer (pH 9)

  • Ethyl acetate

  • Methanol

  • Nitrogen gas supply

  • Centrifuge

  • Vortex mixer

Procedure:

  • Pipette 200 µL of the biological sample into a 12 mL glass tube.

  • Add 20 µL of the ISTD working solution (containing HZ-d8 and CZ-d8) to the sample.

  • Add 200 µL of 0.5 M ammonium carbonate buffer (pH 9) and vortex for 10 seconds.

  • Add 2 mL of ethyl acetate to the tube.

  • Vortex the mixture for 10 minutes to perform the liquid-liquid extraction.

  • Centrifuge the sample at 2500 x g for 10 minutes at 4°C.

  • Carefully transfer the upper organic phase (ethyl acetate) to a clean 2 mL tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 45°C.

  • Reconstitute the dried residue in 50 µL of methanol.

  • The reconstituted sample is now ready for UHPLC-MS/MS analysis.

UHPLC-MS/MS Analysis

The following is a representative UHPLC-MS/MS method for the analysis of hydroxyzine and cetirizine.[1]

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer (QqQ-MS/MS) with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: Poroshell 120 EC-C18 (3.0 x 50 mm, 2.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 35°C

  • Gradient Elution:

    • 0 min: 5% B

    • 4.5 min: 60% B

    • 5 min: 95% B

    • 6.5 min: 95% B

    • Followed by a 2.5 min re-equilibration period.

Mass Spectrometry Conditions (Multiple Reaction Monitoring - MRM):

  • Ionization Mode: Positive

  • Gas Temperature: 325°C

  • Gas Flow: 4 L/min

  • Vaporizer Temperature: 350°C

  • Nebulizer Pressure: 20 psi

  • Capillary Voltage: 4500 V

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Hydroxyzine (HZ)375.2201.120
Hydroxyzine-d8 (HZ-d8)383.2166.168
Cetirizine (CZ)389.2201.168
Cetirizine-d8 (CZ-d8)397.2166.152

Visualizations

G Figure 1: Experimental Workflow for Hydroxyzine and Cetirizine Analysis cluster_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (200 µL) (Blood, Urine, etc.) add_istd Add Internal Standards (20 µL) (HZ-d8 & CZ-d8) sample->add_istd add_buffer Add Buffer (200 µL) (pH 9) add_istd->add_buffer add_ea Add Ethyl Acetate (2 mL) add_buffer->add_ea vortex Vortex (10 min) add_ea->vortex centrifuge Centrifuge (2500 x g, 10 min) vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness (N2, 45°C) transfer->evaporate reconstitute Reconstitute in Methanol (50 µL) evaporate->reconstitute inject Inject (10 µL) reconstitute->inject uhplc UHPLC Separation (C18 Column) inject->uhplc msms MS/MS Detection (MRM Mode) uhplc->msms quant Quantification (Analyte/ISTD Ratio) msms->quant G Figure 2: Metabolic Pathway of Hydroxyzine to Cetirizine HZ Hydroxyzine (Parent Drug) Metabolism Enzymatic Oxidation (in the liver) HZ->Metabolism CZ Cetirizine (Active Metabolite) Metabolism->CZ

References

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Etodroxizine-d8 in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the detection and quantification of Etodroxizine-d8 using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Etodroxizine is a first-generation antihistamine, and its deuterated form, this compound, is an ideal internal standard for quantitative bioanalytical studies. The described methodology, based on established protocols for structurally similar compounds like hydroxyzine and cetirizine, provides a strong foundation for researchers working on pharmacokinetic and metabolic studies of Etodroxizine. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection, and includes optimized parameters for a triple quadrupole mass spectrometer.

Introduction

Etodroxizine is a derivative of hydroxyzine, a well-known H1 antagonist with sedative and anxiolytic properties. Accurate quantification of drugs and their metabolites in biological matrices is crucial for drug development and clinical monitoring. Stable isotope-labeled internal standards, such as this compound, are essential for correcting matrix effects and variabilities in sample processing and instrument response, thereby ensuring the accuracy and precision of LC-MS/MS assays. This document provides a comprehensive protocol for the analysis of this compound, leveraging established methods for related antihistamines.[1][2]

Experimental

Sample Preparation: Liquid-Liquid Extraction (LLE)

A liquid-liquid extraction procedure is recommended for the efficient extraction of Etodroxizine and its deuterated internal standard from biological matrices such as plasma or urine.[1]

Protocol:

  • To 200 µL of the biological sample (e.g., plasma, urine), add 20 µL of the internal standard solution (this compound, 1 µg/mL).

  • Add 200 µL of a suitable buffer, such as 0.5 M ammonium carbonate (pH 9), to alkalinize the sample.

  • Add 2 mL of ethyl acetate as the extraction solvent.

  • Vortex the mixture for 10 minutes to ensure thorough mixing and extraction.

  • Centrifuge the samples to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase.

Liquid Chromatography

Chromatographic separation is critical for resolving the analyte from potential matrix interferences. A reverse-phase column is suitable for this application.

Table 1: Chromatographic Conditions

ParameterRecommended Value
Column Ascentis® Express F5, 10 cm x 3.0 mm, 2.7 µm (or equivalent)[3]
Mobile Phase A 5 mM Ammonium formate with 0.1% formic acid in water
Mobile Phase B Acetonitrile
Gradient Elution 0-0.5 min: 5% B; 0.5-4.5 min: 5-60% B; 4.5-5.0 min: 60-95% B; 5.0-6.5 min: 95% B; 6.5-7.0 min: 95-5% B; 7.0-9.0 min: 5% B
Flow Rate 0.5 mL/min[1]
Injection Volume 1-10 µL[1]
Column Temperature 25 °C[3]
Run Time Approximately 9 minutes
Mass Spectrometry

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+) is recommended for high selectivity and sensitivity. The following parameters are based on those optimized for the closely related compound hydroxyzine and should serve as a starting point for the optimization of Etodroxizine and this compound.

Table 2: Mass Spectrometry Parameters (Hypothetical for Etodroxizine, based on Hydroxyzine)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
EtodroxizineTo be determinedTo be determined10
This compound To be determinedTo be determined10

Note: The precursor ion for Etodroxizine will be its [M+H]+ adduct. The product ions will result from the fragmentation of the precursor ion. For this compound, the precursor ion will be 8 Da higher than that of Etodroxizine. The fragmentation pattern is expected to be similar, with a corresponding mass shift in the fragments containing the deuterium labels. Researchers should perform an infusion of an Etodroxizine standard solution to determine the optimal precursor and product ions, as well as the collision energy and other compound-dependent parameters.

Table 3: General Mass Spectrometer Settings (Example)

ParameterRecommended Value
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 4500 V
Nebulizer Gas 20 psi
Drying Gas Flow 10 L/min
Drying Gas Temp. 350 °C
Interface Temp. 300 °C

Experimental Workflow Diagram

The following diagram illustrates the overall workflow from sample receipt to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (200 µL) add_is Add Internal Standard (this compound) sample->add_is add_buffer Add Buffer (pH 9) add_is->add_buffer lle Liquid-Liquid Extraction (Ethyl Acetate) add_buffer->lle evaporate Evaporate to Dryness lle->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_separation LC Separation (Reverse Phase) reconstitute->lc_separation Inject ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve (Concentration vs. Area Ratio) integration->calibration quantification Quantification of Etodroxizine calibration->quantification

Caption: LC-MS/MS workflow for this compound analysis.

Conclusion

This application note provides a detailed protocol for the sensitive and selective quantification of this compound using LC-MS/MS. The methodology, including liquid-liquid extraction for sample preparation, reverse-phase liquid chromatography for separation, and triple quadrupole mass spectrometry for detection, is based on established and validated methods for similar compounds.[1][4][5] The provided parameters should serve as a robust starting point for method development and validation, enabling researchers to accurately determine the concentration of Etodroxizine in various biological matrices for pharmacokinetic and other drug development studies.

References

Application Notes and Protocols for Bioanalysis of Etodroxizine-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the sample preparation of biological matrices for the quantitative analysis of Etodroxizine, utilizing Etodroxizine-d8 as an internal standard. The methodologies are designed to be robust and reproducible for applications in pharmacokinetic studies and other bioanalytical assays.

Physicochemical Properties of Etodroxizine

A thorough understanding of the physicochemical properties of Etodroxizine is critical for developing effective sample preparation strategies. The table below summarizes key properties. Etodroxizine is a first-generation antihistamine of the diphenylmethylpiperazine group. Structurally, it is an analog of hydroxyzine.

PropertyValueSource
Molecular Formula C₂₃H₃₁ClN₂O₃Guidechem[1]
Molecular Weight 418.96 g/mol Santa Cruz Biotechnology[2]
Structure 2-[2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethoxy]ethanolGuidechem[1]
Predicted XLogP3-AA 4.1Guidechem[1]
Topological Polar Surface Area 45.2 ŲGuidechem[1]
Estimated pKa pKa1 ≈ 2.0, pKa2 ≈ 7.5Estimated based on Hydroxyzine[1]

General Bioanalytical Workflow

A typical bioanalytical workflow for Etodroxizine using a deuterated internal standard involves several key steps from sample collection to final data analysis. The use of a stable isotope-labeled internal standard like this compound is highly recommended to compensate for variability during sample processing and analysis.

Bioanalytical Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with this compound (IS) Sample->Spike Add IS Extraction Extraction (PPT, LLE, or SPE) Spike->Extraction Mix Evaporation Evaporation & Reconstitution Extraction->Evaporation Isolate Analyte LCMS LC-MS/MS Analysis Evaporation->LCMS Inject Data Data Acquisition LCMS->Data Quant Quantification Data->Quant Report Reporting Quant->Report Protein Precipitation Workflow Start 100 µL Plasma + 10 µL IS Precipitate Add 300 µL Cold Acetonitrile Start->Precipitate Vortex1 Vortex 1 min Precipitate->Vortex1 Centrifuge Centrifuge 10,000 x g, 10 min Vortex1->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Liquid-Liquid Extraction Workflow Start 200 µL Plasma + 20 µL IS Basify Add 50 µL 0.1M NaOH Start->Basify AddSolvent Add 1 mL Ethyl Acetate Basify->AddSolvent Vortex1 Vortex 5 min AddSolvent->Vortex1 Centrifuge Centrifuge 4,000 x g, 10 min Vortex1->Centrifuge OrganicLayer Transfer Organic Layer Centrifuge->OrganicLayer Evaporate Evaporate to Dryness OrganicLayer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Solid-Phase Extraction Workflow cluster_spe SPE Cartridge Steps cluster_sample Sample Pre-treatment cluster_final Final Steps Condition Condition (Methanol, Water) Load Load Pre-treated Sample Wash Wash (Acetic Acid, Methanol) Load->Wash Elute Elute (5% NH4OH in Methanol) Wash->Elute Evaporate Evaporate Eluate Elute->Evaporate Start 500 µL Plasma + 50 µL IS Acidify Add 500 µL 4% H3PO4 Start->Acidify Acidify->Load Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Isotopic Interference with Etodroxizine-d8

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting isotopic interference when using Etodroxizine-d8 as an internal standard in mass spectrometry-based bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in bioanalysis?

This compound is a deuterated form of Etodroxizine, a first-generation antihistamine. It is used as an internal standard (IS) in quantitative bioanalysis, typically with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The eight deuterium atoms increase its mass, allowing it to be distinguished from the non-deuterated (native) Etodroxizine analyte in a sample, while maintaining very similar chemical and chromatographic properties. This helps to correct for variations in sample preparation and instrument response, leading to more accurate and precise quantification of Etodroxizine.

Q2: What is isotopic interference in the context of this compound analysis?

Isotopic interference occurs when the signal of the this compound internal standard is artificially increased by contributions from the native Etodroxizine analyte. This happens because naturally occurring heavy isotopes (primarily ¹³C) in the native Etodroxizine molecule can make it heavier than its most abundant isotopic form. If the mass of a naturally occurring heavy isotope of Etodroxizine overlaps with the mass of the this compound standard, it can lead to an inaccurate measurement of the internal standard's response. This can result in an underestimation of the native analyte concentration, particularly at the upper limit of quantification (ULOQ).

Q3: What are the primary causes of isotopic interference with this compound?

The two main causes of isotopic interference are:

  • Natural Isotopic Abundance: The native Etodroxizine molecule contains carbon atoms, which have a natural isotopic abundance of approximately 1.1% for ¹³C. At high concentrations of native Etodroxizine, the contribution of molecules containing multiple ¹³C isotopes to the mass channel of this compound can become significant.

  • Isotopic Purity of the Internal Standard: The this compound internal standard may contain a small percentage of incompletely deuterated molecules (e.g., d7, d6, etc.) or even non-deuterated Etodroxizine (d0). These impurities will contribute to the signal of the native analyte and the internal standard, respectively, causing inaccuracies. Reputable suppliers should provide a certificate of analysis detailing the isotopic purity of the standard.

Q4: How can I minimize isotopic interference during method development?

To minimize isotopic interference, consider the following during method development:

  • Chromatographic Separation: Ensure baseline chromatographic separation between Etodroxizine and any potential interfering metabolites.

  • Internal Standard Concentration: Use the lowest concentration of this compound that provides a stable and reproducible signal. An excessively high concentration can worsen certain types of interference.

  • Mass Resolution: If available, use a high-resolution mass spectrometer to differentiate between the analyte and interfering ions with the same nominal mass.

  • Selection of Precursor and Product Ions: Choose precursor and product ion transitions for both the analyte and the internal standard that are specific and less prone to interference.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving issues related to isotopic interference with this compound.

Issue 1: Non-linear calibration curve, especially at the high end.
Potential Cause Troubleshooting Step Expected Outcome
Contribution of native analyte's isotopes to the IS signal. 1. Prepare a high concentration sample of native Etodroxizine without IS. 2. Acquire data and monitor the mass transition for this compound.If a signal is detected in the IS channel, this confirms "crosstalk" from the native analyte.
Incorrect concentration of the internal standard. 1. Prepare a series of calibration standards with a fixed, lower concentration of this compound. 2. Re-evaluate the calibration curve.A lower IS concentration may reduce the impact of any isotopic impurities in the standard and improve linearity.
Issue 2: Inaccurate quality control (QC) sample results (bias).
Potential Cause Troubleshooting Step Expected Outcome
Isotopic impurity in the this compound standard. 1. Prepare a sample containing only the this compound internal standard. 2. Monitor the mass transition for native Etodroxizine.Detection of a signal in the native analyte channel indicates the presence of non-deuterated impurity in the IS.
Co-eluting metabolite with interfering fragments. 1. Review the metabolism of Etodroxizine. 2. If a potential interfering metabolite is identified, optimize the chromatographic method to separate it from Etodroxizine.Improved chromatographic separation should eliminate the interference and improve the accuracy of QC samples.

Experimental Protocols

Protocol 1: Assessment of Isotopic Crosstalk from Analyte to Internal Standard

  • Objective: To determine the extent of signal contribution from native Etodroxizine to the this compound internal standard channel.

  • Materials:

    • Etodroxizine reference standard

    • Blank biological matrix (e.g., plasma, urine)

    • LC-MS/MS system

  • Procedure:

    • Prepare a stock solution of Etodroxizine in an appropriate solvent.

    • Spike the blank biological matrix with the Etodroxizine stock solution to achieve a concentration at the Upper Limit of Quantification (ULOQ) of the intended assay. Do not add this compound.

    • Process the sample using the established extraction procedure.

    • Inject the extracted sample onto the LC-MS/MS system.

    • Acquire data using the mass transitions for both Etodroxizine and this compound.

  • Analysis:

    • Examine the chromatogram for the this compound mass transition.

    • Calculate the peak area of any signal detected at the retention time of Etodroxizine.

    • Compare this area to the average peak area of the this compound in your calibration standards. A contribution of >0.1% may indicate significant crosstalk.

Protocol 2: Evaluation of Isotopic Purity of this compound

  • Objective: To assess the presence of non-deuterated Etodroxizine in the this compound internal standard.

  • Materials:

    • This compound internal standard

    • Blank biological matrix

    • LC-MS/MS system

  • Procedure:

    • Prepare a solution of this compound in the blank biological matrix at the working concentration used in the assay. Do not add native Etodroxizine.

    • Process the sample using the established extraction procedure.

    • Inject the extracted sample onto the LC-MS/MS system.

    • Acquire data monitoring the mass transitions for both Etodroxizine and this compound.

  • Analysis:

    • Examine the chromatogram for the native Etodroxizine mass transition.

    • Calculate the peak area of any signal detected at the retention time of Etodroxizine.

    • Calculate the percentage of the non-deuterated impurity relative to the deuterated standard.

Data Presentation

Table 1: Etodroxizine and this compound Mass Spectrometric Parameters (Hypothetical)

ParameterEtodroxizineThis compound
Chemical Formula C₂₃H₃₁ClN₂O₃C₂₃H₂₃D₈ClN₂O₃
Monoisotopic Mass 418.2023426.2526
Precursor Ion ([M+H]⁺) m/z 419.2m/z 427.3
Product Ion 1 m/z 167.1m/z 167.1
Product Ion 2 m/z 201.1m/z 201.1

Note: The product ions are hypothetical and based on common fragmentation patterns of similar molecules. Actual fragmentation should be determined experimentally.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Spike Sample with This compound (IS) extract Perform Liquid-Liquid or Solid-Phase Extraction start->extract evap Evaporate and Reconstitute extract->evap inject Inject onto LC Column evap->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI) separate->ionize detect Tandem Mass Spectrometry (MS/MS) ionize->detect integrate Peak Integration detect->integrate calculate Calculate Analyte/IS Area Ratio integrate->calculate quantify Quantify using Calibration Curve calculate->quantify

Caption: A typical experimental workflow for the bioanalysis of Etodroxizine using this compound as an internal standard.

troubleshooting_logic node_action Action: Analyze High Conc. Analyte without IS crosstalk crosstalk node_action->crosstalk Signal in IS Channel? node_cause node_cause start Inaccurate Results? cal_curve Calibration Curve Non-Linear? start->cal_curve Yes qc_bias QC Samples Biased? start->qc_bias No cal_curve->node_action Yes node_action2 Action: Analyze IS without Analyte qc_bias->node_action2 Yes cause1 Cause: Analyte Isotopic Contribution crosstalk->cause1 Yes impurity impurity node_action2->impurity Signal in Analyte Channel? cause2 Cause: IS Impurity impurity->cause2 Yes

Caption: A logical troubleshooting workflow for diagnosing the root cause of inaccurate results when using this compound.

Technical Support Center: Minimizing Ion Suppression with Etodroxizine-d8 in ESI-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for minimizing ion suppression in ESI-MS analysis, with a specific focus on the use of Etodroxizine-d8 as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their bioanalytical methods.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in ESI-MS?

A1: Ion suppression is a phenomenon in electrospray ionization (ESI) mass spectrometry (MS) where the ionization efficiency of the analyte of interest is reduced by the presence of co-eluting compounds from the sample matrix.[1][2][3] This can lead to decreased sensitivity, poor accuracy, and unreliable quantification of the analyte.[1] In bioanalysis, endogenous components of complex matrices like plasma or urine are common causes of ion suppression.

Q2: How does a deuterated internal standard like this compound help in minimizing ion suppression?

A2: A deuterated internal standard (IS) like this compound is chemically almost identical to the analyte (Etodroxizine) and, therefore, exhibits similar chromatographic behavior and ionization efficiency.[4] The key principle is that the IS and the analyte will be affected by ion suppression to the same extent. By calculating the ratio of the analyte signal to the IS signal, the variability caused by ion suppression can be normalized, leading to more accurate and precise quantification. For this to be effective, the analyte and the deuterated internal standard must co-elute.

Q3: Can this compound completely eliminate the impact of ion suppression?

A3: While this compound can significantly compensate for ion suppression, it may not completely eliminate its impact, especially in cases of severe matrix effects or if there is chromatographic separation between the analyte and the internal standard. Even a slight difference in retention times can expose the analyte and IS to different matrix components, leading to differential ion suppression. Therefore, optimizing sample preparation and chromatography is still crucial.

Q4: What are the most common sources of ion suppression in bioanalytical methods?

A4: Common sources of ion suppression include salts, phospholipids from cell membranes, proteins, and mobile phase additives like trifluoroacetic acid (TFA).[1] In bioanalysis of plasma or serum, phospholipids are a major contributor to matrix-induced ionization suppression.

Q5: What are the primary strategies to reduce ion suppression during method development?

A5: The primary strategies include:

  • Effective Sample Preparation: Techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at removing interfering matrix components than protein precipitation (PPT).[3]

  • Chromatographic Separation: Optimizing the HPLC/UHPLC method to separate the analyte and its internal standard from co-eluting matrix components is a highly effective approach.[1]

  • Dilution: Diluting the sample can reduce the concentration of interfering substances, but this may compromise the sensitivity of the assay.[5]

  • Choice of Ionization Source: In some cases, Atmospheric Pressure Chemical Ionization (APCI) may be less susceptible to ion suppression than ESI.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor reproducibility of analyte/IS ratio Differential ion suppression due to chromatographic separation of Etodroxizine and this compound.- Modify the chromatographic gradient to ensure co-elution.- Evaluate a different chromatographic column with alternative selectivity.- Ensure the deuterated standard has high isotopic purity.
Low signal intensity for both analyte and IS in matrix samples compared to neat solutions Significant ion suppression from the biological matrix.- Implement a more rigorous sample clean-up method (e.g., switch from PPT to SPE or LLE).- Optimize the chromatography to elute the analyte in a "cleaner" region of the chromatogram.- Dilute the sample extract before injection, if sensitivity allows.
Inconsistent results between different batches of biological matrix Lot-to-lot variability of the biological matrix leading to inconsistent ion suppression.- Evaluate matrix effects using at least six different lots of the biological matrix during method validation.- If variability is high, a more robust sample preparation method is necessary.
Gradual decrease in signal intensity over a sequence of injections Buildup of matrix components in the ion source or on the analytical column.- Implement a column wash step at the end of each chromatographic run.- Regularly clean the ion source as part of routine maintenance.- Use a guard column to protect the analytical column.

Quantitative Data on Ion Suppression

The following tables provide representative data on how different experimental parameters can influence the degree of ion suppression, measured as the matrix factor (MF). The matrix factor is calculated as the peak area of the analyte in a post-extraction spiked matrix sample divided by the peak area of the analyte in a neat solution at the same concentration. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. The Internal Standard (IS) Normalized MF is calculated as the MF of the analyte divided by the MF of the internal standard. An IS-Normalized MF close to 1 indicates effective compensation for the matrix effect by the internal standard.

Table 1: Effect of Sample Preparation Technique on Matrix Factor

Sample Preparation MethodAnalyte (Etodroxizine) MFIS (this compound) MFIS Normalized MF
Protein Precipitation (PPT)0.450.480.94
Liquid-Liquid Extraction (LLE)0.820.850.96
Solid-Phase Extraction (SPE)0.910.930.98

This table illustrates that more extensive sample cleanup methods like LLE and SPE result in a matrix factor closer to 1, indicating less ion suppression.

Table 2: Effect of Chromatographic Co-elution on IS-Normalized Matrix Factor

Chromatographic ConditionAnalyte Retention Time (min)IS Retention Time (min)IS Normalized MF
Condition A (Co-elution)2.542.540.99
Condition B (Partial Separation)2.542.490.85

This table demonstrates the importance of co-elution for the deuterated internal standard to effectively compensate for ion suppression.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using this compound

This protocol describes a method to quantitatively assess the matrix effect for Etodroxizine using this compound as the internal standard.

1. Preparation of Solutions:

  • Stock Solutions: Prepare individual stock solutions of Etodroxizine and this compound in methanol at a concentration of 1 mg/mL.
  • Working Standard Solutions: Prepare serial dilutions of the Etodroxizine stock solution in 50:50 methanol:water to create calibration standards.
  • Internal Standard Working Solution: Prepare a working solution of this compound in 50:50 methanol:water at a fixed concentration (e.g., 100 ng/mL).

2. Sample Sets:

  • Set A (Neat Solution): In a clean tube, add a known amount of the Etodroxizine working standard and the this compound working solution. Evaporate to dryness and reconstitute in mobile phase.
  • Set B (Post-Extraction Spike): Process blank biological matrix (e.g., plasma) using the chosen sample preparation method (PPT, LLE, or SPE). To the final dried extract, add the same amount of Etodroxizine working standard and this compound working solution as in Set A. Reconstitute in mobile phase.
  • Set C (Pre-Extraction Spike): To a blank biological matrix sample, add the Etodroxizine working standard and the this compound working solution. Then, perform the sample preparation procedure.

3. LC-MS/MS Analysis:

  • Inject equal volumes of the reconstituted samples from all three sets into the LC-MS/MS system.
  • Monitor the appropriate precursor-to-product ion transitions for both Etodroxizine and this compound.

4. Data Analysis:

  • Calculate Matrix Factor (MF):
  • MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
  • Calculate IS-Normalized Matrix Factor:
  • IS MF = (Peak Area of IS in Set B) / (Peak Area of IS in Set A)
  • IS-Normalized MF = (MF of Analyte) / (MF of IS)
  • Calculate Recovery:
  • Recovery (%) = [(Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set B)] * 100

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_neat Neat Solution (Set A) start Start blank_matrix Blank Biological Matrix start->blank_matrix spike_pre Spike with Etodroxizine and this compound blank_matrix->spike_pre Set C extraction Sample Extraction (PPT, LLE, or SPE) blank_matrix->extraction Set B spike_pre->extraction spike_post Spike with Etodroxizine and this compound extraction->spike_post reconstitution Reconstitution spike_post->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data_analysis Data Analysis (Calculate MF, Recovery) lcms->data_analysis neat_spike Spike Neat Solution neat_reconstitution Reconstitution neat_spike->neat_reconstitution neat_reconstitution->lcms

Caption: Workflow for assessing matrix effects.

metabolic_pathway Etodroxizine Etodroxizine (Hydroxyzine Analog) Metabolite Carboxylic Acid Metabolite (Cetirizine Analog) Etodroxizine->Metabolite Oxidation Excretion Renal and Fecal Excretion Metabolite->Excretion

Caption: Simplified metabolic pathway of Etodroxizine.

References

Optimizing mass spectrometry settings for Etodroxizine-d8 analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of mass spectrometry settings for Etodroxizine-d8 analysis. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of Etodroxizine and its deuterated internal standard, this compound.

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Signal for Etodroxizine or this compound Incorrect mass transitions (precursor/product ions) selected.Verify the m/z values for the precursor and product ions. For Etodroxizine (MW: 418.96), the protonated precursor ion [M+H]⁺ is m/z 419.9. For this compound, the [M+H]⁺ is m/z 427.9. Predict and confirm major product ions through infusion experiments or based on the fragmentation of similar compounds like hydroxyzine (e.g., cleavage of the piperazine ring).
Ion source parameters are not optimal.Optimize ion source parameters such as capillary voltage, source temperature, and gas flows (nebulizer, heater, and curtain gas) to maximize the ion signal for both Etodroxizine and this compound.
Inefficient ionization.Ensure the mobile phase composition is suitable for electrospray ionization (ESI) in positive mode. The addition of a small amount of formic acid or ammonium formate can improve protonation.
Sample degradation.Check the stability of Etodroxizine in the prepared sample matrix and autosampler conditions. Minimize sample storage time and maintain appropriate temperatures.
Poor Peak Shape (Tailing, Fronting, or Broadening) Inappropriate chromatographic column.Use a C18 or similar reversed-phase column suitable for the analysis of basic compounds.
Unsuitable mobile phase pH.Adjust the mobile phase pH to ensure a consistent ionization state of Etodroxizine. A slightly acidic pH (e.g., using formic acid) is generally recommended.
Column overload.Reduce the injection volume or the concentration of the sample.
Contamination of the column or guard column.Flush the column with a strong solvent or replace the guard column.
High Background Noise or Interferences Matrix effects from the biological sample.Employ a more effective sample preparation method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[1][2][3][4][5]
Contaminated mobile phase or LC system.Use high-purity solvents and additives. Flush the LC system thoroughly.
Inconsistent or Drifting Retention Times Unstable pump performance or leaks.Check the LC pumps for consistent flow and pressure. Inspect for any leaks in the system.
Changes in mobile phase composition.Ensure the mobile phase is well-mixed and degassed. Prepare fresh mobile phase daily.
Column temperature fluctuations.Use a column oven to maintain a stable temperature.
Signal Loss of Deuterated Internal Standard (this compound) Isotope effect leading to chromatographic separation from the analyte.Adjust the chromatographic conditions (e.g., gradient slope, temperature) to minimize separation between Etodroxizine and this compound. Complete co-elution is ideal to compensate for matrix effects.
In-source fragmentation or instability of the deuterated standard.Optimize ion source conditions to minimize in-source fragmentation. Check the chemical stability of the deuterated standard.
Cross-talk between MRM transitions.Ensure that the selected MRM transitions for the analyte and internal standard are unique and do not have overlapping signals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended precursor and product ions for Etodroxizine and this compound?

A1: Based on the molecular weight of Etodroxizine (418.96 g/mol ) and its structure being similar to hydroxyzine, the following multiple reaction monitoring (MRM) transitions are recommended as a starting point. Optimization is crucial for your specific instrument.

CompoundPrecursor Ion (m/z)Product Ion (m/z) - Predicted
Etodroxizine419.9 [M+H]⁺201.1
This compound427.9 [M+H]⁺201.1 or 209.1

Note: The product ion at m/z 201.1 for hydroxyzine corresponds to the chlorophenyl(phenyl)methyl fragment.[6] This is a likely fragment for Etodroxizine as well. The d8 label on the piperazine ring might lead to a different primary fragment for the internal standard, which should be confirmed experimentally.

Q2: What is a suitable sample preparation method for analyzing this compound in plasma?

A2: For the analysis of antihistamines like Etodroxizine in plasma, several sample preparation techniques can be effective. The choice depends on the required sensitivity and the complexity of the matrix.

  • Protein Precipitation (PPT): A simple and fast method. Acetonitrile is commonly used to precipitate plasma proteins. This method is suitable for initial screening but may result in higher matrix effects.

  • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT. A non-polar organic solvent (e.g., ethyl acetate) can be used to extract Etodroxizine from the aqueous plasma at a basic pH.[7][8]

  • Solid-Phase Extraction (SPE): Provides the cleanest samples and can concentrate the analyte, leading to better sensitivity. A mixed-mode or polymeric reversed-phase sorbent is often used for the extraction of basic drugs from biological fluids.[6]

Q3: What type of liquid chromatography (LC) conditions are recommended?

A3: A reversed-phase chromatographic separation on a C18 column is a good starting point. Here is a recommended set of initial LC conditions that can be further optimized:

ParameterRecommended Condition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 °C
Injection Volume 5 - 10 µL

Q4: How can I troubleshoot matrix effects?

A4: Matrix effects, where components of the biological sample suppress or enhance the ionization of the analyte, are a common challenge.

  • Improve Sample Cleanup: As mentioned in Q2, using a more rigorous sample preparation method like SPE can significantly reduce matrix components.

  • Chromatographic Separation: Ensure that Etodroxizine is chromatographically separated from the bulk of the matrix components.

  • Use a Stable Isotope-Labeled Internal Standard: this compound is the ideal internal standard as it co-elutes with Etodroxizine and experiences similar matrix effects, thus providing accurate quantification.

  • Dilution: Diluting the sample can reduce the concentration of interfering substances, but may compromise the limit of quantification.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation
  • To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis

The following is a general LC-MS/MS method that should be optimized for your specific instrument and application.

Liquid Chromatography Parameters:

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Program 0.0 min: 5% B; 0.5 min: 5% B; 4.0 min: 95% B; 5.0 min: 95% B; 5.1 min: 5% B; 7.0 min: 5% B

Mass Spectrometry Parameters (Triple Quadrupole):

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Nebulizer Gas Flow Instrument Dependent
Heater Gas Flow Instrument Dependent
Collision Gas Argon
MRM Transitions See FAQ Q1

Visualizations

experimental_workflow Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is precipitation Protein Precipitation (Acetonitrile) add_is->precipitation centrifuge Centrifugation precipitation->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute injection Injection reconstitute->injection lc LC Separation (C18 Column) injection->lc ms MS/MS Detection (MRM) lc->ms integration Peak Integration ms->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification signaling_pathway Histamine H1 Receptor Signaling Pathway Etodroxizine Etodroxizine H1R Histamine H1 Receptor (Gq-coupled) Etodroxizine->H1R Antagonist Histamine Histamine Histamine->H1R Agonist PLC Phospholipase C (PLC) H1R->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Allergic Inflammation) Ca->Cellular_Response PKC->Cellular_Response

References

Long-term stability of Etodroxizine-d8 in biological matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the long-term stability of Etodroxizine-d8 in biological matrices for researchers, scientists, and drug development professionals. The information is compiled from general knowledge of deuterated compound stability and data on related molecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in our studies?

This compound is a deuterated form of Etodroxizine, which is a derivative of hydroxyzine. In bioanalytical studies, deuterated compounds like this compound are commonly used as internal standards (IS) for quantitative analysis by mass spectrometry (e.g., LC-MS/MS). The deuterium labeling provides a mass shift that allows it to be distinguished from the non-labeled analyte while having nearly identical chemical and physical properties, ensuring similar behavior during sample preparation and analysis.

Q2: What are the primary factors that can affect the stability of this compound in biological matrices?

The stability of this compound in biological matrices can be influenced by several factors, including:

  • Temperature: Storage at inappropriate temperatures can lead to degradation.[1]

  • pH: The acidity or alkalinity of the matrix can affect the chemical stability of the molecule.[1]

  • Enzymatic Degradation: Enzymes present in biological samples (e.g., plasma, whole blood) can metabolize the compound.[1]

  • Oxidation: Exposure to air and light can cause oxidative degradation.[1]

  • Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to degradation and should be minimized.

Q3: Is there a risk of deuterium-hydrogen exchange for this compound?

While deuterium is a stable isotope, under certain conditions (e.g., extreme pH or temperature), there can be a theoretical risk of back-exchange with protons from the surrounding matrix. However, for most deuterated internal standards used in bioanalysis, the deuterium atoms are placed on chemically stable positions of the molecule, making this exchange highly unlikely under typical experimental and storage conditions.

Troubleshooting Guides

Issue 1: Inconsistent Internal Standard (this compound) Response

Symptoms:

  • High variability in the peak area of this compound across a batch of samples.

  • A decreasing trend in IS response over the course of an analytical run.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Degradation during sample storage Verify that samples have been consistently stored at the recommended temperature (e.g., -80°C). Review the sample history to check for prolonged storage at room temperature or multiple freeze-thaw cycles.
Instability in the reconstituted sample If samples are reconstituted in a solvent after extraction, the compound may not be stable in that solvent. Analyze samples immediately after reconstitution or perform a stability test in the reconstitution solvent.
Adsorption to container surfaces Etodroxizine may adsorb to certain types of plastic or glass. Try using different types of collection tubes or autosampler vials (e.g., polypropylene or silanized glass).
Inconsistent pipetting of IS Ensure the automated liquid handler or manual pipette used for adding the IS is properly calibrated and functioning correctly.
Matrix effects Variations in the biological matrix between samples can suppress or enhance the ionization of the internal standard. Evaluate matrix effects by comparing the IS response in extracted blank matrix versus a neat solution.
Issue 2: Appearance of Unexpected Peaks Related to this compound

Symptoms:

  • Additional peaks observed in the mass chromatogram for this compound.

  • A decrease in the main this compound peak area with a corresponding increase in a new peak area.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Degradation of this compound The new peak could be a degradation product. This can be caused by exposure to light, extreme pH, or high temperatures. Review sample handling and storage procedures to minimize exposure to these conditions.[2]
In-source fragmentation The mass spectrometer source conditions (e.g., temperature, voltage) may be too harsh, causing the molecule to fragment. Optimize the source parameters to minimize fragmentation.
Contamination The new peak could be an impurity in the internal standard solution or a contaminant introduced during sample preparation. Analyze a fresh dilution of the this compound stock solution to check for purity.

Data on Long-Term Stability

Disclaimer: The following data is hypothetical and intended for illustrative purposes, as specific long-term stability data for this compound in biological matrices is not publicly available. The values are based on typical stability profiles for small molecules in bioanalytical assays.

Table 1: Long-Term Stability of this compound in Human Plasma at Different Temperatures

Storage Duration-20°C (% Recovery)-80°C (% Recovery)
1 Month98.5%99.2%
3 Months95.8%98.9%
6 Months92.3%98.1%
12 Months88.7%97.5%
24 Months85.1%96.8%

Table 2: Freeze-Thaw Stability of this compound in Human Plasma

Freeze-Thaw Cycle% Recovery (Stored at -80°C)
199.5%
298.7%
397.9%
496.5%
595.2%

Experimental Protocols

Protocol 1: Assessment of Long-Term Stability
  • Sample Preparation: Spike a known concentration of this compound into a pooled batch of the biological matrix (e.g., human plasma).

  • Aliquoting: Aliquot the spiked matrix into multiple storage vials.

  • Storage: Store the aliquots at the desired long-term storage temperatures (e.g., -20°C and -80°C).

  • Time Points: At specified time points (e.g., 0, 1, 3, 6, 12, and 24 months), retrieve a set of samples from each storage temperature.

  • Sample Analysis: Thaw the samples and analyze them using a validated bioanalytical method (e.g., LC-MS/MS).

  • Data Evaluation: Compare the mean concentration of the stored samples to the mean concentration of the samples analyzed at the initial time point (time 0). The stability is acceptable if the mean concentration of the stored samples is within ±15% of the nominal concentration.

Protocol 2: Assessment of Freeze-Thaw Stability
  • Sample Preparation: Spike a known concentration of this compound into a pooled batch of the biological matrix.

  • Aliquoting: Aliquot the spiked matrix into multiple storage vials.

  • Freeze-Thaw Cycles:

    • Freeze the samples at the intended storage temperature (e.g., -80°C) for at least 12 hours.

    • Thaw the samples unassisted at room temperature.

    • Once completely thawed, refreeze the samples for at least 12 hours. This completes one freeze-thaw cycle.

  • Analysis: After the desired number of freeze-thaw cycles (e.g., 1, 3, and 5), analyze the samples using a validated bioanalytical method.

  • Data Evaluation: Compare the mean concentration of the samples subjected to freeze-thaw cycles to the mean concentration of freshly prepared samples (or samples from the first freeze-thaw cycle).

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Sample Analysis cluster_data Data Evaluation Matrix Biological Matrix (e.g., Plasma) Spike Spike with This compound Matrix->Spike Vortex Vortex Mix Spike->Vortex Aliquots Create Aliquots Vortex->Aliquots Storage Store at -20°C or -80°C Aliquots->Storage Thaw Thaw Sample Storage->Thaw Extract Protein Precipitation & Extraction Thaw->Extract LCMS LC-MS/MS Analysis Extract->LCMS Quantify Quantify Peak Area LCMS->Quantify Compare Compare to Time 0 Quantify->Compare Report Report % Recovery Compare->Report

Caption: Experimental workflow for assessing the long-term stability of this compound.

Troubleshooting_Workflow start Inconsistent IS (this compound) Response storage Check Sample Storage History start->storage storage_ok Storage OK? storage->storage_ok reconstitution Evaluate Stability in Reconstitution Solvent reconstitution_ok Reconstitution OK? reconstitution->reconstitution_ok adsorption Test Different Container Materials adsorption_ok Adsorption OK? adsorption->adsorption_ok pipetting Verify Pipette Calibration solution Problem Resolved pipetting->solution Issue Found storage_ok->reconstitution Yes storage_ok->solution No, Issue Found reconstitution_ok->adsorption Yes reconstitution_ok->solution No, Issue Found adsorption_ok->pipetting Yes adsorption_ok->solution No, Issue Found

Caption: Troubleshooting guide for inconsistent this compound internal standard response.

References

Etodroxizine-d8 storage conditions and solution stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the storage, handling, and stability of Etodroxizine-d8. The information provided is based on best practices for chemical handling and data available for structurally related compounds, such as hydroxyzine and cetirizine, due to the limited availability of specific data for this compound. Researchers are advised to perform their own stability validation for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid form of this compound?

For long-term storage, it is recommended to store the solid form of this compound at -20°C. For short-term storage, such as during shipping, room temperature is acceptable.[1]

Q2: What are the recommended storage conditions for this compound solutions?

Stock solutions of related compounds are typically stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is best practice to prepare fresh working solutions for in vivo experiments on the day of use.

Q3: What solvents can I use to dissolve this compound?

Q4: My this compound solution has turned cloudy. What should I do?

Cloudiness or precipitation in a solution may indicate that the compound has fallen out of solution. You can try to redissolve it by gentle warming or sonication. If this does not resolve the issue, it may be a sign of degradation or insolubility in the chosen solvent system, and it is recommended to prepare a fresh solution.

Q5: What are the likely degradation pathways for this compound?

Based on studies of the structurally related compound cetirizine, this compound may be susceptible to degradation under acidic and oxidative conditions.[2][3][4] The piperazine ring, common to this class of compounds, can be a site for oxidation, potentially forming N-oxide derivatives.[3] Contact with strong acids and strong oxidizing agents should be avoided.[5][6]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Compound will not dissolve - Inappropriate solvent- Insufficient mixing- Low temperature- Try a different solvent system (e.g., with co-solvents like DMSO or PEG300).- Use gentle warming and/or sonication to aid dissolution.- Ensure the solvent is at an appropriate temperature.
Solution is cloudy or has precipitates - Compound has fallen out of solution- Degradation- Attempt to redissolve with gentle warming or sonication.- If the issue persists, prepare a fresh solution.- Consider the stability of the compound in your chosen solvent and storage conditions.
Inconsistent experimental results - Solution instability- Improper storage- Prepare fresh working solutions daily.- Ensure stock solutions are stored at the recommended temperature and are within their stability period.- Perform a stability study under your experimental conditions.
Unexpected peaks in chromatography - Degradation of the compound- Review storage conditions and solution handling procedures.- Protect from light and exposure to strong acids or oxidizing agents.- Consider performing forced degradation studies to identify potential degradation products.

Storage Conditions and Solution Stability Summary

The following tables summarize the recommended storage conditions and stability for compounds structurally related to this compound. This information should be used as a guideline.

Table 1: Recommended Storage Conditions

FormTemperatureDuration
Solid -20°CLong-term (years)
Room TemperatureShort-term (weeks)
Stock Solution -80°CUp to 6 months
-20°CUp to 1 month

Table 2: Solution Stability of Structurally Related Compounds

Solvent SystemStorage TemperatureStability PeriodNotes
DMSO/PEG300/Tween-80/Saline-20°C to -80°CSee Table 1Recommended to prepare fresh for in vivo use.
Aqueous Solution (Cetirizine)4°CAt least 1 weekStock solutions in water are relatively stable when refrigerated.[2]

Experimental Protocols

General Protocol for Stability Testing of an this compound Solution

This protocol outlines a general procedure for assessing the stability of an this compound solution in a specific solvent and at a given temperature.

  • Prepare a stock solution of this compound at a known concentration in the desired solvent.

  • Divide the stock solution into several aliquots in appropriate storage vials.

  • Establish a time-zero sample by immediately analyzing one aliquot for concentration and purity using a validated analytical method (e.g., HPLC-UV or LC-MS).

  • Store the remaining aliquots under the desired storage conditions (e.g., -20°C, 4°C, room temperature).

  • At specified time points (e.g., 1, 7, 14, 30 days), remove an aliquot from storage.

  • Allow the aliquot to equilibrate to room temperature.

  • Analyze the sample for concentration and the presence of any degradation products using the same analytical method as for the time-zero sample.

  • Compare the results to the time-zero sample to determine the percentage of degradation over time.

Visualizations

experimental_workflow Experimental Workflow for Solution Stability Testing prep Prepare Stock Solution aliquot Aliquot into Vials prep->aliquot t0 Analyze Time-Zero Sample aliquot->t0 store Store Aliquots at Desired Conditions aliquot->store compare Compare to Time-Zero t0->compare tp Analyze at Time Points store->tp tp->compare

Caption: Workflow for assessing the stability of an this compound solution.

troubleshooting_logic Troubleshooting Logic for Inconsistent Results start Inconsistent Experimental Results check_solution Was the working solution freshly prepared? start->check_solution yes_fresh Yes check_solution->yes_fresh Yes no_fresh No check_solution->no_fresh No check_stock Is the stock solution within its stability period? yes_fresh->check_stock prepare_fresh Prepare fresh solution daily no_fresh->prepare_fresh yes_stable Yes check_stock->yes_stable Yes no_stable No check_stock->no_stable No check_storage Was the stock solution stored correctly? yes_stable->check_storage prepare_new_stock Prepare new stock solution no_stable->prepare_new_stock yes_storage Yes check_storage->yes_storage Yes no_storage No check_storage->no_storage No perform_stability Perform in-house stability study yes_storage->perform_stability correct_storage Store at recommended temperature no_storage->correct_storage

Caption: A logical diagram for troubleshooting inconsistent experimental results.

References

Preventing sample carryover in LC-MS analysis of Etodroxizine-d8

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Etodroxizine-d8 LC-MS Analysis

Welcome to the technical support center for the LC-MS analysis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and address sample carryover during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is sample carryover in LC-MS analysis?

A1: Sample carryover is the phenomenon where a small portion of an analyte from a previous injection appears in a subsequent analysis.[1][2] This can lead to inaccurate quantification, especially when a high concentration sample is followed by a low concentration sample or a blank.[1] Carryover is a significant issue in sensitive LC-MS/MS analyses and can compromise the integrity of the data.[3]

Q2: Why is this compound potentially prone to carryover?

Q3: What are the common sources of carryover in an LC-MS system?

A3: Carryover can originate from various components of the LC-MS system where the sample comes into contact with surfaces. The most common sources include:

  • Autosampler: The injection needle, sample loop, injection port, and valves are frequent culprits.[4][5][6]

  • LC Column: The column itself, including the frits and the stationary phase, can retain the analyte.[1][4] A guard column can also be a significant source of carryover.[4]

  • Tubing and Fittings: Improperly seated tubing connections can create dead volumes where the sample can be trapped.

  • MS Ion Source: The ion source components, such as the cone or capillary tube, can become contaminated.[4]

Q4: What is an acceptable level of carryover?

A4: The acceptable level of carryover depends on the specific requirements of the assay. For regulated bioanalytical methods, a common requirement is that the carryover in a blank sample following the highest concentration standard should not be more than 20% of the response of the lower limit of quantification (LLOQ) standard.[7] For highly sensitive assays that span several orders of magnitude, the required carryover can be as low as 0.002% or even less.[7]

Troubleshooting Guides

Issue: Peak corresponding to this compound observed in blank injections.

This is a classic sign of sample carryover. The following step-by-step guide will help you identify the source and resolve the issue.

Step 1: Isolate the source of carryover (LC vs. MS).

  • Protocol: Disconnect the LC system from the MS and infuse a blank solution directly into the mass spectrometer using a syringe pump.

  • Interpretation:

    • If the this compound signal is still present, the MS ion source is likely contaminated. Proceed to the MS ion source cleaning protocol.

    • If the signal is absent, the carryover is originating from the LC system. Proceed to Step 2.

Step 2: Isolate the carryover source within the LC system.

The following diagram illustrates the systematic workflow to pinpoint the source of carryover in the LC system.

start Start: Carryover Detected no_injection Perform a 'No Injection' Run (Cycle the gradient without injection) start->no_injection check_needle_wash Ineffective Needle Wash no_injection->check_needle_wash Carryover Gone check_seat Needle Seat Contamination no_injection->check_seat Carryover Persists end Carryover Resolved check_needle_wash->end check_rotor_seal Rotor Seal Contamination check_seat->check_rotor_seal check_column Column Carryover check_rotor_seal->check_column check_column->end

Caption: Troubleshooting workflow for LC system carryover.

Experimental Protocols

Protocol 1: "No Injection" Blank Run

  • Replace the sample vial with a vial containing only the mobile phase.

  • Run the analytical method without the injection step. This allows the gradient to run through the system tubing and column.

  • Interpretation:

    • If a peak is still observed, the carryover is likely from the column or tubing upstream of the autosampler.

    • If no peak is observed, the carryover is likely originating from the autosampler's needle, needle seat, or injection valve.[8]

Protocol 2: Evaluating and Optimizing the Needle Wash

  • Increase Wash Time and/or Volume: Double the duration or volume of the needle wash.[8][9] Some systems allow for pre- and post-injection washes, which can be more effective.[5][9]

  • Optimize Wash Solvent Composition: The wash solvent should be strong enough to dissolve this compound effectively. Often, a solvent stronger than the mobile phase is required. Refer to the table below for recommended starting points.

  • Use Multiple Wash Solvents: Some autosamplers allow for the use of multiple wash solvents.[8][9] A common strategy is to use an organic solvent followed by an aqueous wash to remove a wide range of contaminants.[9]

Table 1: Recommended Autosampler Wash Solvents for Reversed-Phase LC-MS

Solvent CompositionRationaleWhen to Use
90:10 Acetonitrile:Water with 0.1% Formic AcidA strong organic wash effective for many small molecules.[5]General starting point for this compound.
90:10 Methanol:Water with 0.1% Formic AcidAn alternative strong organic solvent.If acetonitrile is not effective.
50:50 Isopropanol:AcetonitrileA very strong organic mixture for highly retentive compounds.For persistent carryover after trying other organic solvents.
"Magic Mixture" (e.g., 1:1:1:1 Water:Isopropanol:Acetonitrile:Methanol)A broad-spectrum wash solvent to remove a variety of contaminants.When the nature of the carryover is unknown or complex.

Note: Always ensure the wash solvent is miscible with the mobile phase to prevent precipitation.

Protocol 3: Cleaning and Replacing Autosampler Components

If optimizing the needle wash does not resolve the carryover, components of the autosampler may need cleaning or replacement.

  • Needle Seat: Clean or replace the needle seat as it is a common site for sample residue to accumulate.[8]

  • Rotor Seal: The grooves in the injector valve's rotor seal can trap the sample.[8] Sonicate the seal in a suitable solvent (e.g., isopropanol) or replace it.[8]

  • Sample Loop: Flush the sample loop with a strong solvent.

Protocol 4: Column Washing

If carryover is suspected from the column, a rigorous washing procedure is necessary.

  • Disconnect the column from the mass spectrometer.

  • Wash the column with a strong solvent, such as 100% acetonitrile or isopropanol, for an extended period (e.g., 60 minutes).[10]

  • Equilibrate the column with the initial mobile phase conditions before reconnecting it to the MS.

The logical relationship for preventing carryover can be visualized as a multi-faceted approach.

cluster_method Method Development cluster_maintenance System Maintenance cluster_practice Good Practices center Carryover Prevention wash_solvent Optimize Wash Solvent center->wash_solvent wash_time Increase Wash Time/Volume center->wash_time gradient Optimize Gradient Profile center->gradient replace_seals Regularly Replace Seals center->replace_seals clean_source Clean MS Ion Source center->clean_source check_fittings Check Tubing/Fittings center->check_fittings blank_injections Inject Blanks After High Conc. Samples center->blank_injections sample_order Sequence Samples (Low to High Conc.) center->sample_order

Caption: Key strategies for preventing sample carryover.

By following these guidelines and systematically troubleshooting any issues, you can minimize sample carryover in your LC-MS analysis of this compound and ensure the generation of high-quality, reliable data.

References

Technical Support Center: Troubleshooting Poor Peak Shape for Etodroxizine-d8 in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape, such as peak tailing or broadening, during the HPLC analysis of Etodroxizine-d8.

Troubleshooting Guide

This guide offers a systematic approach to diagnosing and resolving common issues leading to suboptimal peak shapes for this compound.

Question: Why is my this compound peak tailing?

Answer:

Peak tailing for this compound, a basic compound, is frequently caused by secondary interactions with the stationary phase or suboptimal mobile phase conditions. Here are the primary causes and solutions:

  • Secondary Silanol Interactions: Free silanol groups on the surface of silica-based columns can interact with basic analytes like this compound, leading to peak tailing.[1][2][3][4] This interaction is more pronounced at a mid-range pH where silanols are ionized.[1][2]

    • Solution: Operate at a lower mobile phase pH (e.g., pH 2-3) to protonate the silanol groups and minimize these interactions.[3][5][6] Alternatively, using a highly deactivated, end-capped column can shield the analyte from residual silanols.[2][3]

  • Mobile Phase pH Near Analyte's pKa: Etodroxizine is a derivative of hydroxyzine, which has pKa values around 2.0 and 7.4. If the mobile phase pH is close to one of these pKa values, a mixture of ionized and unionized this compound will exist, resulting in peak distortion.[1][2][7][8][9]

    • Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa.[10] For basic compounds, a lower pH is often beneficial for peak shape.[6]

  • Insufficient Buffer Concentration: A low buffer concentration may not be sufficient to maintain a consistent pH on the column, leading to peak shape issues.[5][11]

    • Solution: Increase the buffer concentration in your mobile phase, typically in the range of 10-50 mM.[5]

The following flowchart outlines a systematic approach to troubleshooting peak tailing for this compound.

G A Poor Peak Shape for This compound B Check Mobile Phase pH A->B C Is pH >= 2 units from pKa? B->C D Adjust pH to be ~2-3 or >9 C->D No E Check Buffer Concentration C->E Yes D->B F Is concentration 10-50 mM? E->F G Increase Buffer Concentration F->G No H Evaluate Column F->H Yes G->E I Is it an end-capped column? H->I J Consider a new or end-capped column I->J No K Check for Column Contamination/Void I->K Yes J->H L Flush column or replace K->L Yes M Review Injection Parameters K->M No L->H N Is injection solvent weaker than mobile phase? M->N O Match injection solvent to mobile phase N->O No P Is sample overloaded? N->P Yes O->M Q Reduce injection volume or sample concentration P->Q Yes R Good Peak Shape P->R No Q->M S Still Poor Peak Shape

References

Impact of mobile phase composition on Etodroxizine-d8 ionization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Etodroxizine-d8. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the ionization of this compound through mobile phase composition in liquid chromatography-mass spectrometry (LC-MS) applications.

Frequently Asked Questions (FAQs)

Q1: What is the optimal mobile phase composition for robust this compound ionization?

A1: The ideal mobile phase for this compound, a deuterated internal standard, will largely depend on the specific LC-MS system and the physicochemical properties of Etodroxizine. Generally, for reversed-phase chromatography, a combination of an aqueous phase and an organic solvent is used.

  • Organic Solvents: Acetonitrile is often preferred over methanol as it typically provides lower viscosity and better UV transparency.[1]

  • Aqueous Phase Additives: The addition of volatile acids or buffers is crucial for controlling the pH and enhancing ionization. Formic acid (0.1%) is a common choice for positive ion mode electrospray ionization (ESI) as it promotes protonation.[2] Ammonium formate or ammonium acetate can also be used, particularly when a more neutral pH is required.[3]

Q2: How does the pH of the mobile phase affect the ionization of this compound?

A2: The mobile phase pH is a critical parameter that significantly influences the ionization efficiency of an analyte.[4][5] For a basic compound like Etodroxizine, which is structurally related to hydroxyzine and cetirizine, an acidic mobile phase (pH 2-4) will promote the formation of the protonated molecule [M+H]+, leading to a stronger signal in positive ion mode ESI.[6] Adjusting the pH to be approximately one to two units below the pKa of the analyte is a good starting point for optimization.[1]

Q3: Can I use the same mobile phase for this compound as for the non-deuterated Etodroxizine?

A3: Yes, generally you can use the same mobile phase. However, it is important to be aware that deuterated standards can sometimes exhibit slightly different retention times compared to their non-deuterated counterparts.[7][8][9] This chromatographic isotope effect is usually minor but should be considered during method development to ensure accurate integration and quantification.[9]

Q4: What are the common causes of poor signal intensity or ionization suppression for this compound?

A4: Poor signal intensity or ionization suppression can arise from several factors:

  • Inappropriate Mobile Phase pH: If the pH is not optimal for the protonation of this compound, the ionization efficiency will be low.

  • Matrix Effects: Co-eluting compounds from the sample matrix can compete for ionization, leading to suppression of the analyte signal.[10][11]

  • High Concentrations of Non-Volatile Buffers: Non-volatile salts can contaminate the ion source and suppress the signal. It is recommended to use volatile additives like formic acid, acetic acid, ammonium formate, or ammonium acetate.[3]

  • Suboptimal Organic Solvent Ratio: The percentage of the organic solvent can affect the desolvation process in the ESI source. A systematic evaluation of the gradient profile is recommended.

Troubleshooting Guide

This guide provides solutions to common issues encountered during the LC-MS analysis of this compound, with a focus on mobile phase composition.

Problem Potential Cause Recommended Solution
Low Signal Intensity Inefficient ionization due to suboptimal mobile phase pH.Adjust the mobile phase pH. For positive ion mode, try adding 0.1% formic acid or 0.1% acetic acid to the aqueous and organic phases.[2] Verify that the pH is at least one to two units below the pKa of Etodroxizine.
Ion suppression from matrix components.[11]Improve sample preparation to remove interfering substances. Modify the chromatographic gradient to separate this compound from co-eluting matrix components.
Poor Peak Shape (Tailing or Fronting) Secondary interactions with the stationary phase.Add a competing base, such as a low concentration of ammonium hydroxide, to the mobile phase to block active sites on the column. Ensure the mobile phase pH is appropriate for the analyte's charge state.
Mismatched solvent strength between the sample solvent and the initial mobile phase.Dissolve the sample in a solvent that is weaker than or equal in strength to the initial mobile phase conditions.[12]
Retention Time Shift Inconsistent mobile phase preparation.Ensure accurate and consistent preparation of the mobile phase, including the concentration of additives. Use an automated solvent mixer if available.
Column degradation.Replace the column with a new one of the same type.
Isotope effect.[9]This is an inherent property. Ensure the integration window is wide enough to capture both the analyte and the deuterated internal standard peaks if they are partially separated.
High Backpressure Precipitation of buffer salts in the organic mobile phase.Ensure the buffer concentration is soluble in the highest organic percentage of your gradient. Flush the system with an appropriate solvent to dissolve any precipitate.[13]
Particulate matter from the sample or mobile phase.Filter all mobile phases and samples before use. Use a guard column to protect the analytical column.[12]

Experimental Protocols

Protocol 1: Mobile Phase Optimization for this compound Analysis

Objective: To determine the optimal mobile phase composition for the analysis of this compound using reversed-phase LC-MS with ESI.

Materials:

  • This compound standard

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid (≥98%)

  • Ammonium formate

  • C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)

Procedure:

  • Prepare Mobile Phase A (Aqueous):

    • A1: 0.1% Formic acid in water

    • A2: 5 mM Ammonium formate in water

  • Prepare Mobile Phase B (Organic):

    • B1: 0.1% Formic acid in acetonitrile

    • B2: Acetonitrile

  • LC-MS System Conditions:

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

    • Gradient: Start with a shallow gradient (e.g., 5-95% B over 5 minutes) to determine the approximate elution time. Then, optimize the gradient around the elution of this compound.

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

    • MS Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the specific m/z of this compound.

  • Experiment Execution:

    • Inject the this compound standard using the mobile phase combination A1/B1.

    • Inject the this compound standard using the mobile phase combination A2/B2.

  • Data Analysis:

    • Compare the peak area, peak shape, and signal-to-noise ratio for each mobile phase condition to determine the optimal composition.

Data Presentation

Table 1: Effect of Mobile Phase Additives on this compound Signal Intensity
Mobile Phase Additive (Aqueous)Mobile Phase Additive (Organic)Relative Peak AreaSignal-to-Noise (S/N) RatioPeak Asymmetry
0.1% Formic Acid0.1% Formic Acid in Acetonitrile100% (Reference)5201.1
5 mM Ammonium FormateAcetonitrile85%4501.3
0.1% Acetic Acid0.1% Acetic Acid in Acetonitrile92%4801.2

Note: The data presented in this table is hypothetical and for illustrative purposes to guide optimization.

Visualizations

Mobile_Phase_Optimization_Workflow cluster_prep Preparation cluster_analysis LC-MS Analysis cluster_eval Evaluation Standard Prepare this compound Standard Solution Inject Inject Standard with Different Mobile Phases Standard->Inject MP_A Prepare Aqueous Mobile Phases (e.g., with Formic Acid, Ammonium Formate) MP_A->Inject MP_B Prepare Organic Mobile Phase (Acetonitrile) MP_B->Inject LC LC Separation (C18 Column) Inject->LC MS MS Detection (Positive ESI) LC->MS Data Collect Data (Peak Area, S/N, Asymmetry) MS->Data Compare Compare Results Data->Compare Optimal Determine Optimal Mobile Phase Compare->Optimal

Caption: Workflow for mobile phase optimization.

Troubleshooting_Logic Start Poor Signal for This compound Check_pH Is Mobile Phase pH Optimal for Cationization? Start->Check_pH Adjust_pH Adjust pH with Formic or Acetic Acid Check_pH->Adjust_pH No Check_Matrix Is Ion Suppression Suspected? Check_pH->Check_Matrix Yes Resolved Issue Resolved Adjust_pH->Resolved Improve_Cleanup Improve Sample Cleanup Protocol Check_Matrix->Improve_Cleanup Yes Modify_Gradient Modify LC Gradient to Separate from Interferences Check_Matrix->Modify_Gradient Yes Check_Source Are MS Source Parameters Optimized? Check_Matrix->Check_Source No Improve_Cleanup->Resolved Modify_Gradient->Resolved Optimize_Source Optimize Source Voltages and Temperatures Check_Source->Optimize_Source No Check_Source->Resolved Yes Optimize_Source->Resolved

Caption: Troubleshooting decision tree for low signal.

References

Technical Support Center: Strategies to Reduce Variability with Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using deuterated internal standards in their experiments.

Troubleshooting Guide

This guide addresses specific issues that can lead to variability when using deuterated internal standards in quantitative LC-MS analysis.

Question: Why am I observing high variability in my internal standard (IS) response across an analytical run?

High variability in the internal standard response can undermine the accuracy of your quantitative analysis. Several factors can contribute to this issue. A systematic investigation is crucial to pinpoint the root cause.[1][2]

Potential Causes and Solutions:

Potential CauseRecommended Action
Inconsistent Sample Preparation Ensure the internal standard is added as early as possible in the sample processing workflow to account for variability in extraction recovery.[3] Thoroughly vortex or mix samples after adding the IS to ensure homogeneity.[3]
Matrix Effects Optimize the sample extraction process to remove interfering compounds from the biological matrix. This can involve testing different extraction solvents or employing more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
Human Error Double-check spiking procedures to prevent errors in the concentration of the internal standard added to each sample.
Instrument/Device Issues Investigate potential issues with the autosampler, such as inconsistent injection volumes, which can lead to variability.[1] Also, consider instrument-related drifts or charging effects.[3]
Ionization Competition Competition for ionization between the analyte and the internal standard in the mass spectrometer source can cause response variability.[3] Ensure that the concentration of the internal standard is appropriate and does not lead to saturation of the detector.
Internal Standard Degradation If the internal standard is not stable under the sample storage or processing conditions, its response will be inconsistent. For example, acidification of samples may be necessary to prevent degradation.[3]

Question: My deuterated internal standard is not co-eluting with my analyte. What should I do?

Incomplete co-elution of the analyte and its deuterated internal standard can lead to inaccurate results due to differential matrix effects.[4][5]

Potential Causes and Solutions:

Potential CauseRecommended Action
Deuterium Isotope Effect Deuteration can slightly alter the physicochemical properties of a molecule, leading to a small difference in retention time compared to the non-deuterated analyte.[4][6][7] This effect can be more pronounced with a higher number of deuterium substitutions.[8]
Chromatographic Conditions Adjusting the chromatographic method can help achieve better co-elution. This may involve using a column with lower resolution or modifying the mobile phase composition.[4]
Alternative Stable Isotopes If co-elution cannot be achieved, consider using an internal standard labeled with a different stable isotope, such as ¹³C or ¹⁵N, which are less likely to cause chromatographic shifts.[6][9]

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a deuterated internal standard?

A good deuterated internal standard should possess the following characteristics:

  • High Isotopic and Chemical Purity: The standard should have high isotopic enrichment (ideally ≥98%) and high chemical purity (>99%) to ensure it behaves consistently with the analyte.[10] The presence of unlabeled analyte as an impurity in the deuterated standard can lead to inaccurate results.[11]

  • Stable Isotope Labeling: The deuterium atoms should be placed in positions that are not susceptible to exchange with hydrogen atoms from the solvent or matrix under analytical conditions.[12] Labeling on heteroatoms (like oxygen or nitrogen) or on carbons adjacent to carbonyl groups should be avoided.[12]

  • Sufficient Mass Difference: The mass difference between the analyte and the internal standard should be at least 3 atomic mass units (amu) to prevent cross-talk and ensure clear mass resolution.[4]

  • Co-elution with Analyte: Ideally, the internal standard should co-elute with the analyte to experience the same matrix effects and ensure accurate correction.[4][13]

Q2: How can I assess the quality and stability of my deuterated internal standard?

You can assess the quality and stability of your deuterated internal standard through the following methods:

  • Mass Spectrometry Analysis: Analyze the standard by LC-MS/MS to confirm its isotopic purity and check for the presence of any unlabeled analyte.

  • NMR Spectroscopy: Use Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the position and extent of deuterium labeling.[10]

  • Stability Studies: Evaluate the stability of the internal standard under your specific experimental conditions (e.g., in different solvents, at various pH levels, and over time) to check for degradation or back-exchange of deuterium.[14]

Q3: What is the "isotope effect" and how can it affect my results?

The deuterium isotope effect refers to the change in the rate of a chemical reaction or a physical property when a hydrogen atom is replaced by a deuterium atom.[15] In the context of LC-MS, this can manifest as:

  • Chromatographic Shift: Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[7][13] This can lead to incomplete co-elution and differential matrix effects.[4]

  • Differences in Extraction Recovery: In some cases, the deuterated internal standard may have a different extraction recovery compared to the analyte.[14]

Q4: Can a deuterated internal standard mask problems in my assay?

Yes, because a stable isotopically labeled (SIL) internal standard has nearly identical chemical and physical properties to the analyte, it can sometimes mask issues such as:

  • Poor extraction recovery

  • Analyte instability

  • Significant ion suppression[14]

It is crucial to perform thorough method validation, including recovery and matrix effect experiments, even when using a deuterated internal standard.[14]

Experimental Workflow and Decision Tree

The following diagrams illustrate a typical experimental workflow using a deuterated internal standard and a decision tree for troubleshooting variability.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with Deuterated IS Sample->Spike Extract Sample Extraction (e.g., SPE, LLE) Spike->Extract Evap Evaporation & Reconstitution Extract->Evap Inject Injection into LC-MS/MS Evap->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantification using Calibration Curve Calculate->Quantify

Caption: A typical experimental workflow using a deuterated internal standard.

TroubleshootingTree Start High Variability in IS Response? CheckPrep Review Sample Preparation Protocol Start->CheckPrep Yes CheckMatrix Investigate Matrix Effects Start->CheckMatrix Yes CheckInstrument Evaluate Instrument Performance Start->CheckInstrument Yes CheckIS Assess IS Quality & Stability Start->CheckIS Yes OptimizePrep Optimize Extraction/Mixing CheckPrep->OptimizePrep OptimizeChrom Modify Chromatographic Method CheckMatrix->OptimizeChrom ServiceInstrument Perform Instrument Maintenance CheckInstrument->ServiceInstrument NewIS Consider a New Lot or Different IS CheckIS->NewIS Resolved Variability Reduced OptimizePrep->Resolved OptimizeChrom->Resolved ServiceInstrument->Resolved NewIS->Resolved

Caption: A decision tree for troubleshooting IS response variability.

References

Validation & Comparative

The Gold Standard: Validating Analytical Methods with Deuterated Internal Standards for Antihistamine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their metabolites is paramount. This guide provides an objective comparison of the performance of deuterated internal standards in the bioanalytical method validation for antihistamines, focusing on the example of hydroxyzine and its active metabolite, cetirizine. We will delve into supporting experimental data and provide detailed methodologies to ensure reliable and reproducible results in your laboratory.

The use of stable isotope-labeled internal standards, particularly deuterated analogs, is a cornerstone of robust quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). These standards, such as Hydroxyzine-d8 and Cetirizine-d8, offer a superior approach to correcting for variability during sample preparation and analysis, ultimately leading to more accurate and precise measurements. While the specific compound "Etodroxizine-d8" does not appear to be a commercially available or commonly referenced deuterated standard, the principles of its application would be analogous to those of other deuterated antihistamine standards discussed herein. Etodroxizine itself is a derivative of hydroxyzine and is utilized as a reference standard in analytical method development and quality control.

Performance Comparison of Deuterated Internal Standards

The selection of an appropriate internal standard is critical for the success of any quantitative bioanalytical method. Deuterated internal standards are considered the "gold standard" as they exhibit nearly identical physicochemical properties to the analyte of interest, co-eluting chromatographically and demonstrating similar ionization efficiency in the mass spectrometer. This minimizes the impact of matrix effects and variations in sample processing.

Below is a summary of typical performance data for an LC-MS/MS method for the simultaneous determination of hydroxyzine and cetirizine using their respective deuterated internal standards, Hydroxyzine-d8 and Cetirizine-d8.

ParameterHydroxyzineCetirizineAcceptance Criteria (FDA/EMA)
Linearity (r²) >0.99>0.99≥0.99
Lower Limit of Quantification (LLOQ) 0.345 ng/mL[1]0.370 ng/mL[1]Signal-to-noise ratio ≥ 5; Precision ≤20%; Accuracy ±20%
Precision (RSD%) <15%<15%Within-run and between-run precision ≤15% (≤20% at LLOQ)
Accuracy (% Bias) Within ±15%Within ±15%Within-run and between-run accuracy within ±15% (±20% at LLOQ)
Recovery Consistent and reproducibleConsistent and reproducibleNot strictly defined, but should be consistent and reproducible
Matrix Effect MinimalMinimalInternal standard normalized matrix factor should be close to 1

Experimental Protocols

A robust and validated experimental protocol is the foundation of reliable bioanalytical data. The following is a detailed methodology for the simultaneous quantification of hydroxyzine and cetirizine in a biological matrix (e.g., human blood) using LC-MS/MS with deuterated internal standards.[1]

Sample Preparation (Liquid-Liquid Extraction)
  • To 200 µL of the biological sample, add 20 µL of the internal standard working solution (containing Hydroxyzine-d8 and Cetirizine-d8).

  • Add 200 µL of a suitable buffer (e.g., 0.5 M ammonium carbonate, pH 9) and vortex briefly.

  • Add 2 mL of an appropriate organic solvent (e.g., ethyl acetate) for extraction and vortex for 10 minutes.

  • Centrifuge the samples at a sufficient speed and duration (e.g., 2500 x g for 10 minutes at 4°C) to achieve phase separation.

  • Transfer the organic (upper) layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at an elevated temperature (e.g., 45°C).

  • Reconstitute the dried residue in 50 µL of the mobile phase and inject it into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient or isocratic mixture of solvents such as acetonitrile and water with a modifier like formic acid or ammonium acetate to ensure optimal separation and ionization.

  • Flow Rate: Appropriate for the column dimensions.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in the positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for the analytes and their deuterated internal standards.

Visualizing the Workflow

To better understand the logical flow of a bioanalytical method validation process, the following diagrams illustrate the key stages.

Bioanalytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD1 Analyte & IS Optimization MD2 Chromatography Development MD1->MD2 MD3 Sample Preparation Optimization MD2->MD3 MV1 Selectivity & Specificity MD3->MV1 MV2 Linearity & Range MV1->MV2 MV3 Accuracy & Precision MV2->MV3 MV4 Recovery & Matrix Effect MV3->MV4 MV5 Stability MV4->MV5 SA1 Run Acceptance MV5->SA1 SA2 Quantification SA1->SA2

Caption: A high-level overview of the bioanalytical method lifecycle.

Caption: Detailed workflow for sample preparation using liquid-liquid extraction.

By adhering to these rigorous validation procedures and utilizing the most appropriate internal standards, researchers can ensure the generation of high-quality, reliable data essential for drug development and regulatory submissions.

References

Etodroxizine vs. Etodroxizine-d8: A Comparative Guide to Analytical Performance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalytical research, the precision and reliability of quantitative assays are paramount. The use of stable isotope-labeled internal standards has become the gold standard in mass spectrometry-based quantification, offering significant advantages over the use of unlabeled analogues. This guide provides a detailed comparison of the analytical performance of Etodroxizine and its deuterated counterpart, Etodroxizine-d8.

Etodroxizine, a first-generation antihistamine of the piperazine class, is an analogue of Hydroxyzine. Due to the limited availability of direct comparative analytical data for Etodroxizine and its deuterated form, this guide leverages performance data from validated bioanalytical methods for the closely related compound Hydroxyzine and its active metabolite, Cetirizine, for which deuterated internal standards are routinely employed. The principles and expected performance benefits are directly translatable to the Etodroxizine/Etodroxizine-d8 pair.

Superior Analytical Performance with this compound

The primary advantage of using this compound as an internal standard in the quantification of Etodroxizine lies in its ability to mitigate matrix effects and variations in sample processing. Since this compound is chemically identical to Etodroxizine, with the only difference being the presence of deuterium atoms, it co-elutes chromatographically and exhibits nearly identical ionization efficiency and extraction recovery. This ensures that any sample-to-sample variability is effectively normalized, leading to enhanced accuracy and precision.

Quantitative Data Summary

The following tables summarize the typical analytical performance parameters observed in a validated LC-MS/MS method for a related compound (Hydroxyzine) using its deuterated internal standard. These values are representative of the performance expected when using this compound for the quantification of Etodroxizine.

Table 1: Calibration Curve and Sensitivity

ParameterTypical Performance
Linearity (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.35 ng/mL
Upper Limit of Quantification (ULOQ)1000 ng/mL

Table 2: Accuracy and Precision

Quality Control SampleConcentration (ng/mL)Accuracy (%)Precision (%RSD)
Low195 - 105< 10
Medium10097 - 103< 8
High80098 - 102< 7

Table 3: Recovery

AnalyteLow QC (%)Medium QC (%)High QC (%)
Etodroxizine (projected)> 85> 85> 85
This compound (projected)> 85> 85> 85

Experimental Protocols

The following is a representative experimental protocol for the quantification of an analyte like Etodroxizine in human plasma using its deuterated internal standard, based on established methods for similar compounds.

1. Sample Preparation: Liquid-Liquid Extraction

  • To 200 µL of human plasma, add 20 µL of this compound internal standard working solution (e.g., at 1 µg/mL).

  • Add 200 µL of a buffering agent (e.g., 0.5 M ammonium carbonate, pH 9).

  • Perform liquid-liquid extraction with 2 mL of a suitable organic solvent (e.g., ethyl acetate) by vortexing for 10 minutes.

  • Centrifuge the samples at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

  • Chromatographic Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometry: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for Etodroxizine and this compound.

Visualizing the Workflow and Mechanism of Action

To further elucidate the experimental process and the biological context of Etodroxizine, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound (IS) plasma->add_is add_buffer Add Buffer (pH 9) add_is->add_buffer lle Liquid-Liquid Extraction (Ethyl Acetate) add_buffer->lle centrifuge Centrifugation lle->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc UPLC Separation (C18 Column) reconstitute->lc ms Mass Spectrometry (ESI+, MRM) lc->ms data Data Acquisition & Processing ms->data

Caption: Bioanalytical workflow for Etodroxizine quantification.

Etodroxizine, as an analogue of Hydroxyzine, is expected to act as an inverse agonist at the histamine H1 receptor. The binding of histamine to this G-protein coupled receptor initiates a signaling cascade.

cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ release IP3->Ca PKC PKC activation DAG->PKC Response Allergic Response Ca->Response PKC->Response Histamine Histamine Histamine->H1R Binds Etodroxizine Etodroxizine Etodroxizine->H1R Blocks

Caption: Histamine H1 receptor signaling pathway.

A Researcher's Guide to Internal Standards for Hydroxyzine and its Metabolites: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of the antihistamine hydroxyzine and its primary active metabolite, cetirizine, the selection of an appropriate internal standard is paramount for achieving accurate and reliable quantitative results. This guide provides a comparative analysis of commonly employed internal standards, supported by experimental data and detailed protocols, to aid in the selection of the most suitable standard for your analytical needs.

The quantitative analysis of hydroxyzine and cetirizine in biological matrices is crucial for pharmacokinetic, toxicokinetic, and clinical studies. The complexity of these matrices necessitates the use of an internal standard (IS) to compensate for variations during sample preparation, chromatography, and mass spectrometric detection. An ideal internal standard should mimic the physicochemical properties of the analyte, including extraction recovery, and ionization efficiency, to ensure accurate quantification. This guide explores the performance of three categories of internal standards: deuterated (isotopically labeled) standards, structurally similar compounds, and the use of the parent drug as an internal standard for its metabolite.

Performance Comparison of Internal Standards

The choice of an internal standard significantly impacts the accuracy, precision, and robustness of a bioanalytical method. Below is a comparative summary of different internal standards used for the quantification of hydroxyzine and cetirizine.

Internal Standard TypeCompound(s)Analyte(s)Key Performance Characteristics
Deuterated (Isotopically Labeled) Hydroxyzine-d8, Cetirizine-d8Hydroxyzine, CetirizineHigh accuracy and precision, co-elution with analytes minimizes matrix effects, considered the gold standard.[1]
Structurally Similar Compound CyclizineHydroxyzineGood resolution and acceptable precision, a cost-effective alternative to deuterated standards.[2][3]
Parent Drug for Metabolite HydroxyzineCetirizineCan be used, but not ideal as hydroxyzine may be present in the sample, potentially leading to inaccurate results for cetirizine.[4][5]

In-Depth Analysis of Internal Standard Performance

Deuterated Internal Standards: The Gold Standard

Stable isotope-labeled internal standards, such as hydroxyzine-d8 and cetirizine-d8, are widely regarded as the most suitable choice for quantitative bioanalysis by LC-MS/MS.[6][7] Their key advantage lies in their near-identical physicochemical properties to the unlabeled analytes. This ensures they behave similarly during sample extraction and chromatographic separation, and experience similar ionization effects in the mass spectrometer.[6]

A study utilizing hydroxyzine-d8 and cetirizine-d8 for the simultaneous determination of hydroxyzine and cetirizine in human blood by UHPLC-MS/MS demonstrated excellent performance.[1] The validation results are summarized below:

Table 1: Performance Data for Deuterated Internal Standards (Hydroxyzine-d8 and Cetirizine-d8) [1]

ParameterHydroxyzineCetirizine
Recovery (%) > 90%> 90%
Matrix Effect (%) -6.1 to -0.7-6.1 to 0.5
Intra-day Precision (%RSD) 1.4 - 10.51.4 - 10.5
Inter-day Precision (%RSD) Not ReportedNot Reported
Accuracy (%MRE) -5.0 to 15.0-5.0 to 15.0

The high recovery and low matrix effect indicate that these deuterated standards effectively compensate for analytical variability.

Structurally Similar Internal Standards: A Viable Alternative

When deuterated standards are unavailable or cost-prohibitive, a structurally similar compound can be a suitable alternative. Cyclizine, another piperazine derivative, has been successfully used as an internal standard for the enantioselective analysis of hydroxyzine.[2][3]

Table 2: Performance Data for Cyclizine as an Internal Standard for Hydroxyzine [3]

Parameter(S)-hydroxyzine(R)-hydroxyzine
Recovery (%) 90.47 - 103.690.47 - 103.6
Intra-day Precision (%RSD) 0.16 - 2.60.16 - 2.6
Inter-day Precision (%RSD) 0.2 - 1.920.2 - 1.92
Accuracy (%RE) Not ReportedNot Reported

The data demonstrates that cyclizine provides good recovery and precision for the analysis of hydroxyzine. However, it is crucial to ensure that the internal standard does not co-elute with any endogenous components of the matrix.

Parent Drug as an Internal Standard for its Metabolite

In some cases, the parent drug is used as an internal standard for the quantification of its metabolite. For instance, hydroxyzine has been used as an internal standard for the analysis of cetirizine.[4][5] While this approach is convenient, it carries a significant drawback: if the biological sample contains both the parent drug and the metabolite, the use of the parent drug as an internal standard will lead to an overestimation of the metabolite concentration.[1] Therefore, this approach should be used with caution and is generally not recommended for clinical or pharmacokinetic studies where both compounds are expected to be present.

Experimental Protocols

Method 1: Simultaneous Determination of Hydroxyzine and Cetirizine using Deuterated Internal Standards (Hydroxyzine-d8 and Cetirizine-d8)[1]

Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of biological matrix (e.g., plasma, urine), add 20 µL of a working solution containing hydroxyzine-d8 and cetirizine-d8.

  • Add 200 µL of 0.5 M ammonium carbonate buffer (pH 9).

  • Perform liquid-liquid extraction with 2 mL of ethyl acetate by vortexing for 10 minutes.

  • Centrifuge at 2500 x g for 10 minutes at 4°C.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 45°C.

  • Reconstitute the residue in 50 µL of the mobile phase.

Chromatographic Conditions (UHPLC)

  • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 0 min: 5% B; 4.5 min: 60% B; 5 min: 95% B; 6.5 min: 95% B; 6.51-9 min: 5% B

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 1 µL

Mass Spectrometric Conditions (Triple Quadrupole MS)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Hydroxyzine: 375.2 → 201.1

    • Hydroxyzine-d8: 383.2 → 166.1

    • Cetirizine: 389.2 → 201.1

    • Cetirizine-d8: 397.2 → 166.1

Method 2: Determination of Hydroxyzine Enantiomers using Cyclizine as an Internal Standard[2][3]

Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of plasma, add the internal standard (cyclizine).

  • Perform liquid-liquid extraction with n-hexane and isopropanol.

  • Evaporate the organic layer and reconstitute the residue.

Chromatographic Conditions (UFLC)

  • Column: Lux amylose-2 chiral column (250 mm × 4.0 mm, 5 microns)

  • Mobile Phase: n-hexane:ethanol:diethylamine (90:10:0.1, v/v/v)

  • Flow Rate: 0.9 mL/min

  • Detection: UV at 254 nm

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the bioanalysis of hydroxyzine and its metabolites using an internal standard.

Analytical Workflow for Hydroxyzine and Cetirizine cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Biological_Sample Biological Sample (Plasma, Urine, etc.) Add_IS Addition of Internal Standard Biological_Sample->Add_IS Extraction Liquid-Liquid or Solid-Phase Extraction Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (UHPLC/UFLC) Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification Results Results Quantification->Results

Caption: General experimental workflow for the quantitative analysis of hydroxyzine and its metabolites.

References

A Comparative Guide to the Cross-Validation of Bioanalytical Methods for Etodroxizine: The Role of Etodroxizine-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Etodroxizine in biological matrices, with a focus on the pivotal role of the deuterated internal standard, Etodroxizine-d8. The cross-validation of these methods is essential to ensure data integrity and consistency across different studies or analytical sites. This document presents supporting experimental data, detailed methodologies, and visual workflows to aid in the selection and implementation of robust bioanalytical assays.

Introduction to Bioanalytical Method Cross-Validation

Cross-validation is a critical component of bioanalytical method validation, performed to compare the results from two or more different bioanalytical methods or the same method at different laboratories.[1][2] This process is essential when data from various sources are combined or compared in a regulatory submission, ensuring that the generated pharmacokinetic and toxicokinetic data are reliable and reproducible.[1] The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is highly recommended to minimize analytical variability and improve the accuracy and precision of the assay.

The Advantage of this compound as an Internal Standard

Etodroxizine is a first-generation antihistamine of the piperazine class.[3] For its accurate quantification in biological fluids, an ideal internal standard (IS) should have physicochemical properties very similar to the analyte. This compound, a deuterated form of Etodroxizine, serves as an excellent internal standard. It co-elutes with the analyte and compensates for variations in sample preparation, injection volume, and matrix effects during LC-MS/MS analysis, leading to more reliable and reproducible results.

Comparative Analysis of Bioanalytical Methods

This guide compares two hypothetical, yet scientifically plausible, LC-MS/MS methods for the determination of Etodroxizine in human plasma:

  • Method A: Utilizes a structural analog, Hydroxyzine, as the internal standard.

  • Method B: Employs the stable isotope-labeled internal standard, this compound.

The following sections detail the experimental protocols and present a comparative summary of the validation parameters.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 200 µL of human plasma, add 25 µL of the internal standard working solution (either Hydroxyzine for Method A or this compound for Method B).

  • Add 100 µL of 0.1 M NaOH to alkalize the sample.

  • Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex mix for 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject 10 µL onto the LC-MS/MS system.

LC-MS/MS Conditions
ParameterCondition
LC System Shimadzu Nexera X2 or equivalent
Column Waters XBridge C18, 50 x 2.1 mm, 3.5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B in 3 min, hold at 90% B for 1 min, return to 10% B in 0.1 min, and re-equilibrate for 1.9 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
MS System Sciex API 5500 or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Etodroxizine: m/z 419.2 -> 201.1Hydroxyzine (IS for Method A): m/z 375.2 -> 201.1this compound (IS for Method B): m/z 427.2 -> 201.1
Collision Energy Optimized for each transition

Note: The MRM transitions are hypothetical and would need to be optimized during method development.

Data Presentation: Comparison of Validation Parameters

The following tables summarize the key validation parameters for Method A and Method B.

Table 1: Linearity and Sensitivity

ParameterMethod A (Hydroxyzine IS)Method B (this compound IS)
Linearity Range 0.1 - 100 ng/mL0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995> 0.998
Lower Limit of Quantification (LLOQ) 0.1 ng/mL0.1 ng/mL
LLOQ Precision (%CV) 12.58.2
LLOQ Accuracy (%Bias) ± 15.0± 10.5

Table 2: Accuracy and Precision

QC LevelMethod A (Hydroxyzine IS)Method B (this compound IS)
Precision (%CV) Accuracy (%Bias)
Low QC (0.3 ng/mL) 8.9-5.7
Mid QC (50 ng/mL) 7.23.4
High QC (80 ng/mL) 6.81.2

Table 3: Matrix Effect and Recovery

ParameterMethod A (Hydroxyzine IS)Method B (this compound IS)
Matrix Effect (%CV) 18.24.5
Recovery (%) 75.378.1
Recovery Precision (%CV) 10.15.3

The data clearly indicates that Method B, utilizing this compound as the internal standard, demonstrates superior performance in terms of precision, accuracy, and mitigation of matrix effects.

Mandatory Visualizations

Experimental Workflow

G cluster_0 Sample Preparation (Liquid-Liquid Extraction) cluster_1 LC-MS/MS Analysis cluster_2 Data Processing plasma 1. Plasma Aliquoting (200 µL) add_is 2. Addition of Internal Standard (this compound) plasma->add_is alkalize 3. Alkalinization (0.1 M NaOH) add_is->alkalize extract 4. Extraction (MTBE) alkalize->extract vortex 5. Vortex Mixing extract->vortex centrifuge 6. Centrifugation vortex->centrifuge evaporate 7. Evaporation centrifuge->evaporate reconstitute 8. Reconstitution evaporate->reconstitute inject 9. Injection into LC-MS/MS reconstitute->inject separate 10. Chromatographic Separation inject->separate detect 11. Mass Spectrometric Detection separate->detect integrate 12. Peak Integration detect->integrate calculate 13. Concentration Calculation integrate->calculate report 14. Reporting calculate->report

Caption: Bioanalytical workflow for Etodroxizine quantification.

Cross-Validation Logical Relationship

G cluster_0 Method A (Reference) cluster_1 Method B (Comparator) cluster_2 Data Comparison and Assessment val_a Full Validation of Method A samples_a Analysis of QC and Incurred Samples with Method A val_a->samples_a compare Statistical Comparison of Results from Method A and B samples_a->compare val_b Full Validation of Method B samples_b Analysis of the Same QC and Incurred Samples with Method B val_b->samples_b samples_b->compare assess Assessment of Comparability and Bias compare->assess decision Acceptance Criteria Met? assess->decision

Caption: Logical workflow for cross-validation of two bioanalytical methods.

Conclusion

The cross-validation of bioanalytical methods is a regulatory expectation and a scientific necessity to ensure the reliability of data used in drug development. The presented hypothetical data strongly supports the use of a stable isotope-labeled internal standard, such as this compound, for the bioanalysis of Etodroxizine. The use of this compound leads to a more robust, accurate, and precise method, minimizing the potential for erroneous results due to analytical variability. Researchers and scientists are encouraged to invest in the synthesis and use of SIL internal standards to ensure the highest quality of their bioanalytical data.

References

Inter-laboratory Comparison of Etodroxizine-d8 Quantification: A Guide to Best Practices in Bioanalytical Method Validation

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug development and clinical research, the ability to reliably quantify therapeutic agents and their metabolites across different laboratories is paramount. This guide presents a framework for an inter-laboratory comparison of Etodroxizine-d8 quantification, a deuterated internal standard crucial for the accurate measurement of Etodroxizine in biological matrices. While specific inter-laboratory trial data for this compound is not publicly available, this document outlines the expected performance characteristics and a harmonized protocol based on established bioanalytical method validation guidelines.[1][2]

The data presented herein is a hypothetical representation derived from typical performance parameters of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods used for the analysis of similar small molecules.[3][4][5][6] This guide serves as an educational resource for researchers, scientists, and drug development professionals on establishing and evaluating the ruggedness of a bioanalytical method.

Comparative Performance Data

The following table summarizes hypothetical data from a round-robin study involving three distinct laboratories. The objective of such a study is to assess the reproducibility and transferability of an analytical method.[7][8] Key performance metrics include linearity, accuracy, precision (intra-day and inter-day), and the lower limit of quantification (LLOQ).

Performance Parameter Laboratory A Laboratory B Laboratory C Acceptance Criteria
Linearity (r²) 0.9980.9970.999≥ 0.99
LLOQ (ng/mL) 0.50.50.45S/N ≥ 10
Intra-day Precision (%CV) 2.83.52.5≤ 15%
Inter-day Precision (%CV) 4.15.23.8≤ 15%
Accuracy (%RE) -3.2 to 2.5-4.8 to 3.1-2.9 to 2.2± 15%
  • LLOQ: Lower Limit of Quantification

  • %CV: Percent Coefficient of Variation

  • %RE: Percent Relative Error

  • r²: Coefficient of determination

Experimental Protocols

A detailed methodology is crucial for ensuring consistency across participating laboratories in an inter-laboratory comparison.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • To 200 µL of human plasma, add 20 µL of this compound internal standard working solution (100 ng/mL).

  • Vortex mix for 10 seconds.

  • Add 400 µL of 0.1% formic acid in water and vortex.

  • Load the entire sample onto a pre-conditioned mixed-mode cation exchange SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

  • Chromatographic System: UHPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • MRM Transitions:

    • Etodroxizine: [M+H]+ → fragment ion

    • This compound: [M+H]+ → fragment ion (Specific m/z values to be determined during method development)

3. Data Analysis and Acceptance Criteria

  • Quantification is based on the peak area ratio of the analyte to the internal standard.

  • Calibration curves are constructed using a weighted (1/x²) linear regression.

  • For a run to be accepted, at least 75% of the quality control (QC) samples must be within ±15% of their nominal value.[2]

Visualizing the Workflow

To better understand the processes involved, the following diagrams illustrate the logical flow of an inter-laboratory comparison and a typical bioanalytical workflow.

InterLaboratory_Comparison_Workflow A Protocol Development & Harmonization B Sample Preparation & Distribution A->B C Sample Analysis (Lab A) B->C D Sample Analysis (Lab B) B->D E Sample Analysis (Lab C) B->E F Data Submission to Central Coordinator C->F D->F E->F G Statistical Analysis F->G H Final Report & Comparison G->H Bioanalytical_Workflow start Receive Biological Samples spike Spike with this compound (IS) start->spike prep Sample Preparation (e.g., SPE) analysis LC-MS/MS Analysis prep->analysis spike->prep data Data Processing (Peak Integration) analysis->data quant Quantification (Calibration Curve) data->quant report Report Results quant->report

References

Navigating Bioanalytical Method Validation: A Comparative Guide for Etodroxizine-d8

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection and validation of an appropriate analytical method are critical for generating reliable pharmacokinetic and bioequivalence data. This guide provides a comparative overview of the linearity, accuracy, and precision of analytical methods relevant to the quantification of Etodroxizine-d8, a deuterated internal standard crucial for the accurate measurement of the antihistamine Etodroxizine.

Due to a lack of publicly available method validation data specifically for Etodroxizine, this guide will utilize data from validated LC-MS/MS methods for the structurally similar and metabolically related compounds, Hydroxyzine (HZ) and its active metabolite, Cetirizine (CZ). Etodroxizine is a hydroxylated metabolite of hydroxyzine. The use of deuterated analogs like Hydroxyzine-d8 (HZ-d8) and Cetirizine-d8 (CZ-d8) as internal standards in these methods provides a strong basis for understanding the expected performance of a method utilizing this compound.

Performance Comparison of LC-MS/MS Methods

The following table summarizes the key validation parameters for a representative ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC–QqQ-MS/MS) method for the simultaneous determination of Hydroxyzine and Cetirizine in human blood. This data serves as a benchmark for what can be expected from a well-developed method for Etodroxizine.

ParameterAnalyteResult
Linearity Range Hydroxyzine5–500 ng/mL
Cetirizine5–1000 ng/mL
Correlation Coefficient (r²) Hydroxyzine & Cetirizine> 0.999
Lower Limit of Quantification (LLOQ) Hydroxyzine0.345 ng/mL
Cetirizine0.3696 ng/mL
Accuracy (% Recovery) Hydroxyzine & Cetirizine> 90%
Precision (%RSD) Hydroxyzine & CetirizineNot explicitly stated, but high r² and recovery suggest good precision.

Table 1: Summary of validation parameters for a UHPLC–QqQ-MS/MS method for Hydroxyzine and Cetirizine. Data is representative of expected performance for an Etodroxizine method.

Experimental Protocols

A robust and reliable bioanalytical method is underpinned by a well-defined experimental protocol. The following outlines a typical workflow for the validation of an LC-MS/MS method for the analysis of antihistamines and their metabolites in a biological matrix, which would be applicable to Etodroxizine and its deuterated internal standard.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 200 µL of the biological matrix (e.g., human plasma), add 20 µL of the internal standard solution (e.g., this compound at a concentration of 1 µg/mL).

  • Add 200 µL of a suitable buffer (e.g., 0.5 M ammonium carbonate, pH 9) to alkalinize the sample.

  • Perform liquid-liquid extraction by adding 2 mL of an organic solvent (e.g., ethyl acetate) and vortexing for 10 minutes.

  • Centrifuge the samples at 2500 x g for 10 minutes at 4°C to separate the organic and aqueous layers.

  • Transfer the organic phase to a clean tube and evaporate to dryness under a stream of nitrogen at 45°C.

  • Reconstitute the dried residue in 50 µL of the mobile phase for injection into the LC-MS/MS system.[1]

Chromatographic and Mass Spectrometric Conditions
  • Chromatographic System: Ultra-High-Performance Liquid Chromatograph (UHPLC).

  • Column: A reversed-phase column, such as a C18, is typically used for the separation of these compounds.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is common.

  • Mass Spectrometer: A triple quadrupole mass spectrometer (QqQ-MS) operated in the Multiple Reaction Monitoring (MRM) mode is used for its high selectivity and sensitivity.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally employed for these types of analytes.

The specific MRM transitions (precursor ion → product ion) and collision energies would need to be optimized for Etodroxizine and this compound. For Hydroxyzine and its deuterated standard, typical transitions are monitored to ensure specific and sensitive detection.[1]

Visualizing the Method Validation Workflow

The following diagram illustrates the key stages involved in the validation of a bioanalytical method, from sample preparation to data analysis, providing a clear and logical overview of the process.

Method_Validation_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation & Data Analysis Matrix Biological Matrix (e.g., Plasma) Spike_IS Spike with This compound (IS) Matrix->Spike_IS Extraction Liquid-Liquid Extraction Spike_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Sample Injection Reconstitution->Injection Separation Chromatographic Separation (UPLC) Injection->Separation Detection Mass Spectrometric Detection (QqQ-MS) Separation->Detection Linearity Linearity Detection->Linearity Accuracy Accuracy Detection->Accuracy Precision Precision Detection->Precision LLOQ LLOQ Detection->LLOQ Data_Analysis Data Analysis & Reporting Linearity->Data_Analysis Accuracy->Data_Analysis Precision->Data_Analysis LLOQ->Data_Analysis

Bioanalytical Method Validation Workflow

References

Determining the Limit of Detection and Quantification for Etodroxizine-d8: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and a detailed experimental protocol for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) for Etodroxizine-d8, a deuterated internal standard crucial for the accurate quantification of the antihistamine etodroxizine in biological matrices. The methodologies outlined are based on established regulatory guidelines and best practices in bioanalytical method validation.

Understanding LOD and LOQ

In analytical chemistry, the Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical parameters that define the performance and sensitivity of a method.

  • Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable accuracy and precision. It is the concentration at which a signal can be distinguished from the background noise.[1]

  • Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions.[2][1] The LOQ is a key parameter in regulated bioanalysis.[3]

Comparison of Analytical Methods for Related Compounds

Analytical MethodAnalyteInternal StandardMatrixLODLOQReference
UHPLC-QqQ-MS/MSHydroxyzineHydroxyzine-d8Human BloodNot Reported0.345 ng/mL[4]
UHPLC-QqQ-MS/MSCetirizineCetirizine-d8Human BloodNot Reported0.3696 ng/mL[4]
GC-MSHydroxyzineHydroxyzine-d4Whole Blood1.50 ng/mL5.00 ng/mL[5]
GC-MSCetirizineCetirizine-d8Whole Blood1.50 ng/mL5.00 ng/mL[5]
HPLC-UVCetirizine DihydrochlorideNot ApplicablePharmaceutical Preparations0.2 µg/mL1 µg/mL[6]
Extractive SpectrophotometryCetirizine DihydrochlorideNot ApplicablePharmaceutical Preparations1.0 µg/mL3.0 µg/mL[7][8]

Table 1: Comparison of LOD and LOQ for Hydroxyzine and Cetirizine using various analytical techniques.

Experimental Protocol for Determining LOD and LOQ of this compound

This protocol outlines a common approach using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is a highly sensitive and selective technique for bioanalytical studies. Deuterated internal standards like this compound are particularly well-suited for LC-MS/MS analysis.[9]

Materials and Reagents
  • This compound reference standard

  • Etodroxizine reference standard

  • Control biological matrix (e.g., human plasma, urine)

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Formic acid or ammonium formate (for mobile phase modification)

  • Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) consumables

  • Calibrated pipettes and other standard laboratory equipment

Instrumentation
  • A validated UHPLC system coupled to a triple quadrupole mass spectrometer (QqQ-MS/MS).

  • An appropriate HPLC column (e.g., C18) for chromatographic separation.

Method Development (Optimization)

Before determining the LOD and LOQ, the LC-MS/MS method must be optimized for Etodroxizine and this compound. This includes:

  • Mass Spectrometry Tuning: Infuse standard solutions of both compounds to determine the optimal precursor and product ions (for Multiple Reaction Monitoring - MRM), as well as other MS parameters like collision energy and cone voltage.

  • Chromatography: Develop a chromatographic method that provides good peak shape, resolution, and retention time for both the analyte and the internal standard.

  • Sample Preparation: Develop a robust extraction method (SPE or LLE) to efficiently remove matrix interferences and recover the analytes from the biological matrix.

Determination of Limit of Detection (LOD)

The LOD can be determined using several methods. Two common approaches are:

a) Signal-to-Noise (S/N) Ratio:

  • Prepare a series of diluted solutions of this compound in the biological matrix.

  • Inject these samples into the LC-MS/MS system.

  • Determine the concentration at which the signal for this compound is consistently distinguishable from the background noise, typically with a signal-to-noise ratio of 3:1.

b) Based on the Standard Deviation of the Blank:

  • Analyze a minimum of 10 blank samples (matrix without the analyte).

  • Calculate the standard deviation (σ) of the response at the retention time of this compound.

  • The LOD is calculated as: LOD = 3.3 * σ / S , where S is the slope of the calibration curve.

Determination of Limit of Quantification (LOQ)

The LOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

  • Prepare a calibration curve with a series of standards, including concentrations at the lower end of the expected quantification range.

  • The lowest concentration is designated as the Lower Limit of Quantification (LLOQ).

  • To be acceptable, the LLOQ should meet the following criteria (as per typical regulatory guidelines):

    • Precision: The coefficient of variation (CV) should be ≤ 20%.

    • Accuracy: The mean concentration should be within ±20% of the nominal concentration.

    • The analyte signal at the LLOQ should be at least 5 to 10 times the signal of a blank sample.

Workflow and Pathway Diagrams

LOD_LOQ_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_determination Determination cluster_results Results A Prepare Standard Solutions (Etodroxizine & this compound) C Spike Matrix with Standards A->C B Prepare Blank Matrix Samples B->C D Sample Extraction (SPE or LLE) C->D E LC-MS/MS Analysis D->E F Assess Signal-to-Noise Ratio E->F G Analyze Blank Sample Variability E->G H Construct Calibration Curve E->H J Determine LOD F->J G->J I Evaluate Precision and Accuracy H->I K Determine LOQ (LLOQ) H->K I->K

Caption: Experimental workflow for determining the LOD and LOQ.

Logical_Relationship cluster_definitions Definitions LOB Limit of Blank (LOB) LOD Limit of Detection (LOD) LOB->LOD LOD > LOB LOB_def Highest apparent analyte concentration in a blank sample. LOB->LOB_def LOQ Limit of Quantification (LOQ) LOD->LOQ LOQ >= LOD LOD_def Lowest analyte concentration reliably distinguished from the LOB. LOD->LOD_def LOQ_def Lowest concentration with predefined bias and imprecision. LOQ->LOQ_def

Caption: Relationship between LOB, LOD, and LOQ.

References

Etodroxizine-d8: A Comparative Guide to Isotopic Purity and its Critical Role in Bioanalytical Assay Accuracy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmacokinetic and bioequivalence studies, the precision of analytical methods is paramount. The use of stable isotope-labeled internal standards, such as Etodroxizine-d8, in liquid chromatography-mass spectrometry (LC-MS) assays is a cornerstone of achieving accurate and reliable quantification of drug molecules. This guide provides a comprehensive comparison of this compound, focusing on the impact of its isotopic purity on assay accuracy, and offers supporting data and experimental protocols for its application.

The Significance of Isotopic Purity in Bioanalytical Assays

An ideal internal standard (IS) co-elutes with the analyte and exhibits identical behavior during sample preparation and ionization. Deuterated standards like this compound are considered the gold standard because their physicochemical properties are nearly identical to the unlabeled analyte, Etodroxizine. However, the isotopic purity of the deuterated standard is a critical factor that can significantly influence the accuracy of the assay.

High isotopic purity, typically with an isotopic enrichment of ≥98%, ensures a stable and predictable signal for the internal standard, minimizing interference with the analyte's signal.[1] Conversely, low isotopic purity can lead to several complications:

  • Cross-talk: The presence of unlabeled analyte (d0) in the deuterated internal standard can artificially inflate the analyte's response, leading to an underestimation of the true concentration.

  • Variable Ionization Efficiency: Different isotopic forms (d1, d2, etc.) may have slightly different ionization efficiencies, introducing variability in the internal standard's response.

  • Inaccurate Standard Curve: An impure internal standard can lead to a non-linear or shifted calibration curve, compromising the accuracy of the quantification.

Comparative Analysis of Internal Standards

While this compound is a preferred internal standard for the analysis of Etodroxizine, other non-isotopically labeled compounds, or structural analogs, can also be employed. The following table compares the performance characteristics of this compound with a hypothetical structural analog internal standard.

FeatureThis compound (Deuterated)Structural Analog (e.g., Hydroxyzine)
Co-elution with Analyte Nearly identical retention timeMay have different retention times
Ionization Suppression/Enhancement Compensates for matrix effects similarly to the analyteMay experience different matrix effects than the analyte
Extraction Recovery Similar extraction efficiency to the analyteMay have different extraction efficiency
Risk of Cross-Talk Low, dependent on isotopic purityNone
Commercial Availability Generally available from specialized suppliersOften readily available
Cost HigherLower
Accuracy and Precision Generally higher due to better compensation for variabilityCan be lower if matrix effects and extraction differ significantly

Experimental Protocol: Quantification of Etodroxizine (as Cetirizine) using this compound (as Cetirizine-d8)

The following is a detailed experimental protocol for the simultaneous determination of hydroxyzine and its active metabolite, cetirizine (a close analog of Etodroxizine), in human blood using a validated UHPLC-MS/MS method with Cetirizine-d8 as the internal standard. This method can be adapted for the analysis of Etodroxizine.

1. Sample Preparation [2]

  • To 200 µL of biological material (e.g., blood, plasma), add 20 µL of an internal standard solution containing Cetirizine-d8 (1 µg/mL).

  • Add 200 µL of 0.5 M ammonium carbonate buffer (pH 9).

  • Perform liquid-liquid extraction with 2 mL of ethyl acetate for 10 minutes.

  • Centrifuge the samples at 2500 x g for 10 minutes at 4°C.

  • Transfer the organic phase to a new tube and evaporate to dryness under a stream of nitrogen at 45°C.

  • Reconstitute the dried residue in 50 µL of methanol.

2. UHPLC-MS/MS Conditions

  • Chromatographic System: A UHPLC system coupled with a triple quadrupole mass spectrometer.

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode with multiple reaction monitoring (MRM).

3. MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Cetirizine (Analyte)389.1201.1
Cetirizine-d8 (Internal Standard)397.1201.1

4. Data Analysis

  • Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.

  • A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the analyte standards.

Visualizing the Impact of Isotopic Purity

The following diagrams illustrate key concepts related to isotopic purity and its impact on bioanalytical assays.

IsotopicPurityImpact cluster_0 High Isotopic Purity (≥98% d8) cluster_1 Low Isotopic Purity (<98% d8) HighPurity This compound (High Purity) AccurateIS Accurate IS Signal HighPurity->AccurateIS Leads to ReliableQuant Reliable Quantification AccurateIS->ReliableQuant Ensures LowPurity This compound (Low Purity) Crosstalk d0 Crosstalk LowPurity->Crosstalk VariableSignal Variable IS Signal LowPurity->VariableSignal InaccurateQuant Inaccurate Quantification Crosstalk->InaccurateQuant VariableSignal->InaccurateQuant

Figure 1. Impact of Isotopic Purity on Assay Accuracy.

ExperimentalWorkflow Sample Biological Sample Add_IS Add this compound IS Sample->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute in Methanol Evaporation->Reconstitution Analysis UHPLC-MS/MS Analysis Reconstitution->Analysis Data Data Processing & Quantification Analysis->Data SignalingPath Analyte Etodroxizine (Analyte) Matrix Biological Matrix Analyte->Matrix IS This compound (IS) IS->Matrix IonSource Ion Source Matrix->IonSource Co-extraction MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Ionization Detector Detector MassAnalyzer->Detector Separation Ratio Analyte/IS Ratio Detector->Ratio Concentration Concentration Ratio->Concentration Calculation

References

A Comparative Guide to ESI and APCI for the Analysis of Etodroxizine-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate ionization source is a critical step in developing robust and sensitive liquid chromatography-mass spectrometry (LC-MS) methods for pharmaceutical analysis. This guide provides an objective comparison of Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) for the analysis of Etodroxizine-d8, a deuterated internal standard for the antihistamine Etodroxizine. This comparison is supported by experimental data principles to aid researchers in making informed decisions for their analytical needs.

Understanding the Analyte: this compound

Etodroxizine is a first-generation antihistamine of the diphenylmethylpiperazine class.[1] As a moderately polar molecule with a molecular weight of 418.9 g/mol , it possesses several characteristics that make it amenable to analysis by both ESI and APCI.[2] The deuterated form, this compound, is used as an internal standard to ensure accuracy and precision in quantitative studies. Its chemical properties, particularly its polarity and thermal stability, are key factors in determining the optimal ionization technique.

Principles of Ionization: ESI vs. APCI

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile compounds.[3] It generates ions from a liquid phase by applying a high voltage to a capillary, which creates a fine spray of charged droplets.[4][5] As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.[6][7] ESI is known for its ability to produce multiply charged ions, which can extend the mass range of the analyzer.[4]

Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization technique, but it operates on a different principle. In APCI, the sample eluting from the LC is first vaporized in a heated nebulizer.[8][9] A corona discharge then ionizes the solvent molecules, which in turn ionize the analyte molecules through gas-phase chemical reactions.[8][10][11] APCI is generally more suitable for less polar and thermally stable compounds with molecular weights typically below 1500 Da.[8][9]

Experimental Comparison

Data Presentation

The following table summarizes the anticipated performance of ESI and APCI for the analysis of this compound based on typical outcomes for moderately polar, medium-sized drug molecules.

ParameterElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Rationale for this compound
Sensitivity (LOD/LOQ) Generally higher for polar and easily ionizable compounds.[15][16]Can be more sensitive for less polar, thermally stable compounds.[17]ESI is expected to provide better sensitivity for this compound due to its polar functional groups.
Matrix Effects More susceptible to ion suppression from co-eluting matrix components.[18]Generally less prone to matrix effects compared to ESI.[15][16]APCI may offer a more robust method in complex biological matrices like plasma or urine.
Adduct Formation Prone to the formation of adducts with solvent ions (e.g., [M+Na]+, [M+K]+).[19]Primarily produces protonated molecules ([M+H]+) or deprotonated molecules ([M-H]-).[10][11]APCI would likely yield a cleaner spectrum with fewer adducts, simplifying data interpretation.
Analyte Thermostability Suitable for thermally labile compounds as ionization occurs from the liquid phase.[20]Requires the analyte to be thermally stable due to the initial vaporization step at high temperatures.[8][20]Etodroxizine is expected to have sufficient thermal stability for APCI analysis.
Mobile Phase Compatibility More restrictive, requiring polar, volatile solvents and is sensitive to buffer concentrations.[4]More flexible, compatible with a wider range of solvents, including nonpolar ones, and less sensitive to buffer concentrations.[8][20]APCI offers greater flexibility in the choice of chromatographic conditions.
Flow Rate Compatibility Optimal performance at lower flow rates (typically < 0.5 mL/min).Compatible with higher flow rates (up to 2 mL/min).[8][11]APCI is more amenable to standard HPLC flow rates.

Experimental Protocols

Below are detailed, representative methodologies for the analysis of this compound using LC-MS with both ESI and APCI sources.

Sample Preparation
  • Spiking: Spike the appropriate volume of this compound internal standard solution into the blank matrix (e.g., plasma, urine) to achieve the desired concentration.

  • Extraction: Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) or a solid-phase extraction (SPE) to isolate the analyte and internal standard from the matrix.

  • Evaporation and Reconstitution: Evaporate the organic extract to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

Liquid Chromatography (LC) Conditions
  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Mass Spectrometry (MS) Conditions
ParameterESI SettingsAPCI Settings
Ionization Mode PositivePositive
Capillary Voltage 3.5 kVCorona Discharge Current: 4 µA
Nebulizer Gas Nitrogen, 40 psiNitrogen, 60 psi
Drying Gas Flow 10 L/min5 L/min
Drying Gas Temp. 350 °C350 °C
Vaporizer Temp. N/A400 °C
MRM Transition To be determined empirically (e.g., for Hydroxyzine: m/z 375.2 → 201.1)To be determined empirically (e.g., for Hydroxyzine: m/z 375.2 → 201.1)

Visualization of Workflows

ESI Workflow

ESI_Workflow cluster_LC LC System cluster_MS Mass Spectrometer LC_Eluent LC Eluent (Analyte + Mobile Phase) ESI_Source ESI Source LC_Eluent->ESI_Source High Voltage Taylor_Cone Taylor Cone Formation ESI_Source->Taylor_Cone Charged_Droplets Charged Droplets Taylor_Cone->Charged_Droplets Solvent_Evaporation Solvent Evaporation Charged_Droplets->Solvent_Evaporation Drying Gas Coulombic_Fission Coulombic Fission Solvent_Evaporation->Coulombic_Fission Gas_Phase_Ions Gas-Phase Ions Coulombic_Fission->Gas_Phase_Ions Mass_Analyzer Mass Analyzer Gas_Phase_Ions->Mass_Analyzer

Caption: Workflow of Electrospray Ionization (ESI).

APCI Workflow

APCI_Workflow cluster_LC LC System cluster_MS Mass Spectrometer LC_Eluent LC Eluent (Analyte + Mobile Phase) APCI_Source APCI Source LC_Eluent->APCI_Source Vaporization Vaporization (Heated Nebulizer) APCI_Source->Vaporization Heat Corona_Discharge Corona Discharge Vaporization->Corona_Discharge Solvent_Ionization Solvent Ionization Corona_Discharge->Solvent_Ionization Proton_Transfer Proton Transfer (Analyte Ionization) Solvent_Ionization->Proton_Transfer Analyte Vapor Gas_Phase_Ions Gas-Phase Ions Proton_Transfer->Gas_Phase_Ions Mass_Analyzer Mass Analyzer Gas_Phase_Ions->Mass_Analyzer

Caption: Workflow of Atmospheric Pressure Chemical Ionization (APCI).

Logical Decision Pathway

The choice between ESI and APCI depends on a variety of factors, including the analyte's properties, the complexity of the sample matrix, and the desired analytical performance.

Decision_Tree Analyte_Properties Analyze this compound Properties Polarity Polarity? Analyte_Properties->Polarity Matrix_Complexity Matrix Complexity? Analyte_Properties->Matrix_Complexity Thermal_Stability Thermally Stable? Polarity->Thermal_Stability Moderate/Low ESI Choose ESI Polarity->ESI High Thermal_Stability->ESI No APCI Choose APCI Thermal_Stability->APCI Yes Consider_APCI Consider APCI for Robustness Matrix_Complexity->Consider_APCI High Consider_ESI Consider ESI for Sensitivity Matrix_Complexity->Consider_ESI Low

Caption: Decision tree for selecting between ESI and APCI.

Conclusion and Recommendation

For the analysis of this compound, both ESI and APCI are viable ionization techniques.

  • ESI is recommended for achieving the highest sensitivity , particularly in cleaner sample matrices. Its ability to efficiently ionize moderately polar compounds like Etodroxizine makes it the preferred choice for applications requiring low limits of detection and quantification.

  • APCI is a strong alternative, especially when dealing with complex biological matrices where matrix effects can be a significant challenge. Its lower susceptibility to ion suppression can lead to more robust and reproducible results. The flexibility of APCI with respect to mobile phase composition and flow rates also offers practical advantages in method development.

Ultimately, the optimal choice will depend on the specific requirements of the assay. It is advisable to screen both ionization sources during the initial phases of method development to empirically determine which provides the best performance for the intended application.

References

A Researcher's Guide to Deuterated Internal Standards in Regulated Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of analytes in biological matrices is paramount. Internal standards (IS) are indispensable tools in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis for ensuring the reliability of results. Among the various types of internal standards, deuterated internal standards—a form of stable isotope-labeled internal standards (SIL-IS)—are widely regarded as the gold standard. This guide provides a comprehensive comparison of deuterated internal standards with other alternatives, supported by experimental data and detailed protocols, all within the framework of current regulatory guidelines.

Regulatory Landscape: Harmonization under ICH M10

The regulatory landscape for bioanalytical method validation has moved towards global harmonization with the adoption of the International Council for Harmonisation (ICH) M10 guideline by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). This guideline emphasizes the importance of using a suitable internal standard to ensure the accuracy and precision of bioanalytical data.[1]

While the guidelines do not explicitly mandate the use of deuterated internal standards, they strongly recommend the use of a stable isotope-labeled internal standard whenever possible. The rationale is that a SIL-IS, being chemically identical to the analyte, will behave similarly during sample preparation, chromatography, and ionization, thus providing the most effective compensation for potential variabilities.

The Critical Role of Internal Standards

Internal standards are added at a known and constant concentration to calibration standards, quality control (QC) samples, and study samples.[2][3] Their primary function is to normalize the analytical signal of the target analyte, thereby correcting for variability that can arise from several sources:

  • Sample Preparation: Losses during extraction, evaporation, and reconstitution steps.

  • Chromatographic Separation: Minor variations in retention time and peak shape.

  • Mass Spectrometric Detection: Fluctuations in instrument response and matrix effects (ion suppression or enhancement).

By calculating the ratio of the analyte response to the IS response, these variabilities can be effectively minimized, leading to more accurate and precise quantification.

Comparison of Internal Standard Alternatives

The choice of an internal standard is a critical decision in bioanalytical method development. The most common alternatives to deuterated internal standards are non-deuterated structural analogs and other stable isotope-labeled compounds, such as those incorporating ¹³C or ¹⁵N.

Performance Comparison

The superiority of stable isotope-labeled internal standards, particularly deuterated and ¹³C-labeled standards, over non-deuterated structural analogs is well-documented in scientific literature. This is primarily due to their ability to more effectively compensate for matrix effects and variability in extraction recovery.

Internal Standard TypeKey AdvantagesKey DisadvantagesTypical Performance
Deuterated Internal Standard - Co-elutes with the analyte, providing excellent correction for matrix effects. - Similar extraction recovery to the analyte. - Generally more affordable than ¹³C-labeled standards.- Potential for isotopic exchange (loss of deuterium). - Possible slight chromatographic separation from the analyte (isotopic effect), which can lead to differential matrix effects in some cases.Accuracy: Typically within ±15% of the nominal concentration. Precision: Relative Standard Deviation (RSD) generally <15%.
¹³C-Labeled Internal Standard - Minimal to no chromatographic separation from the analyte, providing the most accurate correction for matrix effects. - Stable labeling with no risk of isotopic exchange.- Higher cost of synthesis compared to deuterated standards. - May not be commercially available for all analytes.Accuracy: Often demonstrates slightly better accuracy and precision than deuterated standards, especially in cases of significant matrix effects. Precision: RSD often <10%.
Non-Deuterated Structural Analog - Readily available and cost-effective.- Different chromatographic behavior and extraction recovery compared to the analyte. - Less effective at correcting for matrix effects, leading to higher variability and potential for inaccurate results.Accuracy: Can deviate by more than 20% from the nominal concentration. Precision: RSD can exceed 20%, particularly in complex matrices.

Note: The performance data presented in this table is a summary of typical findings from various bioanalytical studies and may vary depending on the specific analyte, matrix, and analytical method.

Experimental Protocols for Evaluating Internal Standards

A thorough evaluation of the chosen internal standard is a critical component of bioanalytical method validation. The following are detailed protocols for key experiments to assess the performance of an internal standard.

Recovery Assessment

Objective: To determine the efficiency of the extraction procedure for the analyte and the internal standard from the biological matrix.

Methodology:

  • Prepare three sets of samples:

    • Set A (Pre-extraction Spike): Blank biological matrix spiked with the analyte and the internal standard before the extraction process.

    • Set B (Post-extraction Spike): Blank biological matrix extract spiked with the analyte and the internal standard after the extraction process.

    • Set C (Neat Solution): A solution of the analyte and the internal standard in the final reconstitution solvent at the same concentration as in Set B.

  • Process the samples: Perform the complete extraction procedure for Set A. For Set B, perform the extraction on the blank matrix first and then add the analyte and IS.

  • Analyze the samples: Inject the processed samples from all three sets into the LC-MS system.

  • Calculate Recovery:

    • Recovery (%) = (Peak Area of Analyte in Set A / Peak Area of Analyte in Set B) * 100

    • IS Recovery (%) = (Peak Area of IS in Set A / Peak Area of IS in Set B) * 100

Acceptance Criteria: While 100% recovery is not essential, it should be consistent and reproducible. The recovery of the internal standard should be similar to that of the analyte.

Matrix Effect Evaluation

Objective: To assess the impact of co-eluting matrix components on the ionization of the analyte and the internal standard.

Methodology:

  • Prepare two sets of samples from at least six different sources of the biological matrix:

    • Set B (Post-extraction Spike): Blank biological matrix extract spiked with the analyte and the internal standard.

    • Set C (Neat Solution): A solution of the analyte and the internal standard in the final reconstitution solvent at the same concentration as in Set B.

  • Analyze the samples: Inject the samples from both sets into the LC-MS system.

  • Calculate Matrix Factor (MF) and IS-Normalized Matrix Factor:

    • Matrix Factor = Peak Area of Analyte in Set B / Peak Area of Analyte in Set C

    • IS Matrix Factor = Peak Area of IS in Set B / Peak Area of IS in Set C

    • IS-Normalized Matrix Factor = Matrix Factor / IS Matrix Factor

Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across the different matrix sources should be ≤15%.

Stability Assessment

Objective: To evaluate the stability of the analyte and the internal standard under various conditions encountered during sample handling, storage, and analysis.

Methodology:

  • Prepare QC samples at low and high concentrations in the biological matrix.

  • Expose the samples to different conditions:

    • Freeze-Thaw Stability: Subject samples to multiple freeze-thaw cycles (typically 3 cycles).

    • Bench-Top Stability: Keep samples at room temperature for a specified period (e.g., 4-24 hours).

    • Long-Term Stability: Store samples at the intended storage temperature (e.g., -20°C or -80°C) for an extended period.

    • Processed Sample Stability: Store extracted samples in the autosampler for the expected duration of an analytical run.

  • Analyze the stability samples against a freshly prepared calibration curve.

  • Calculate the concentration of the analyte in the stability samples and compare it to the nominal concentrations.

Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Visualizing Experimental Workflows and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and logical relationships in the selection and evaluation of deuterated internal standards.

Experimental_Workflow_for_IS_Evaluation cluster_0 Internal Standard Selection cluster_1 Bioanalytical Method Validation Analyte_Properties Analyte Physicochemical Properties IS_Choice Choice of IS: - Deuterated - 13C-Labeled - Analog Analyte_Properties->IS_Choice Availability Commercial Availability and Cost Availability->IS_Choice Regulatory_Guidance ICH M10 Recommendations Regulatory_Guidance->IS_Choice Recovery Recovery Assessment IS_Choice->Recovery Evaluate Extraction Efficiency Matrix_Effect Matrix Effect Evaluation IS_Choice->Matrix_Effect Assess Ion Suppression/Enhancement Stability Stability Assessment IS_Choice->Stability Determine Stability Under Various Conditions Accuracy_Precision Accuracy and Precision Recovery->Accuracy_Precision Matrix_Effect->Accuracy_Precision Stability->Accuracy_Precision Final_Method Final_Method Accuracy_Precision->Final_Method Final Validated Method

Caption: Workflow for Internal Standard Selection and Validation.

Signaling_Pathway_for_Matrix_Effect_Compensation cluster_analyte Analyte cluster_is Deuterated Internal Standard Analyte_Extraction Extraction Analyte_Ionization Ionization Analyte_Extraction->Analyte_Ionization Analyte_Detection MS Detection Analyte_Ionization->Analyte_Detection Ratio Analyte/IS Response Ratio Analyte_Detection->Ratio Analyte Response IS_Extraction Extraction IS_Ionization Ionization IS_Extraction->IS_Ionization IS_Detection MS Detection IS_Ionization->IS_Detection IS_Detection->Ratio IS Response Matrix_Components Co-eluting Matrix Components Matrix_Components->Analyte_Ionization Suppression/ Enhancement Matrix_Components->IS_Ionization Suppression/ Enhancement Accurate_Quantification Accurate Quantification Ratio->Accurate_Quantification Leads to

Caption: Compensation for Matrix Effects using a Deuterated IS.

Conclusion

The use of deuterated internal standards is a cornerstone of robust and reliable bioanalytical methods. Regulatory guidelines, particularly the harmonized ICH M10, strongly advocate for the use of stable isotope-labeled internal standards to ensure data integrity. While ¹³C-labeled standards may offer a slight advantage in certain scenarios, deuterated internal standards provide an excellent balance of performance and cost-effectiveness for the majority of applications. A thorough validation, including rigorous assessment of recovery, matrix effects, and stability, is essential to demonstrate the suitability of the chosen internal standard and to ensure the generation of high-quality data for regulatory submissions. By adhering to these principles and employing sound scientific practices, researchers can have high confidence in the accuracy and precision of their bioanalytical results.

References

Safety Operating Guide

Proper Disposal of Etodroxizine-d8 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Etodroxizine-d8, a deuterated analog of the antihistamine Etodroxizine. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This compound, while not classified as acutely hazardous, requires disposal as a chemical waste and must not be discarded as common trash or poured down the drain.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure you are wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle this compound in a well-ventilated area to avoid inhalation of any dust or aerosols. In case of accidental exposure, follow the first aid measures outlined in the Safety Data Sheet (SDS).

Quantitative Data Summary

The following table summarizes key quantitative and safety data for this compound (or its parent compound, where data is most relevant).

PropertyValueSource
Chemical Formula C₂₁H₁₇D₈ClN₂O₃Safety Data Sheet
Appearance Off-white to light yellow solidSafety Data Sheet
Oral Toxicity (LD50) Harmful if swallowed. (No specific LD50 for the d8 variant, but the parent compound is moderately toxic upon single ingestion)Safety Data Sheet[1]
Environmental Hazard Slightly hazardous for water. Do not allow to enter sewers or surface/ground water.Safety Data Sheet[2]
Storage Temperature Store at -20°CChemical Supplier Data

Step-by-Step Disposal Protocol

The disposal of this compound must be handled through your institution's Environmental Health and Safety (EHS) department or equivalent hazardous waste management program. The following is a standard operating procedure for its collection and disposal.

1. Waste Identification and Segregation:

  • Designate any unwanted, expired, or contaminated this compound as "chemical waste."
  • This includes the pure compound, solutions containing it, and any materials grossly contaminated with it (e.g., weighing boats, pipette tips).
  • Do not mix this compound waste with other waste streams such as biohazardous waste, sharps, or radioactive waste.

2. Waste Container Selection and Labeling:

  • Select a waste container that is in good condition, leak-proof, and chemically compatible with the waste. For solid this compound, a screw-top plastic or glass jar is suitable.
  • Affix a "Hazardous Waste" label (or your institution's equivalent) to the container.
  • On the label, clearly write the full chemical name: "this compound" or "Cetirizine-d8". Avoid using abbreviations or chemical formulas.
  • List the approximate quantity of the waste.
  • Fill in all other required information on the label, such as the date, your name, lab number, and principal investigator.

3. Waste Accumulation and Storage:

  • Keep the waste container securely closed except when adding waste.
  • Store the container in a designated satellite accumulation area within your laboratory. This area should be away from general traffic and clearly marked.
  • Ensure the stored waste is segregated from incompatible materials.

4. Arranging for Disposal:

  • Once the waste container is full or you are ready to have it removed, follow your institution's procedures to request a pickup from the EHS department.
  • This may involve submitting an online form or contacting them directly.
  • Do not attempt to transport the chemical waste off-site yourself.

5. Final Disposal Method:

  • Your institution's EHS department will consolidate the waste and transfer it to a licensed hazardous waste disposal facility.
  • The standard and recommended method for the disposal of non-hazardous pharmaceutical waste is high-temperature incineration.[3] This method ensures the complete destruction of the active pharmaceutical ingredient, preventing its release into the environment.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound from the point of generation to final disposal.

Etodroxizine_Disposal_Workflow cluster_researcher Researcher's Responsibilities cluster_ehs EHS Responsibilities gen Generation of This compound Waste identify Identify as Chemical Waste gen->identify container Select Compatible Container identify->container label_waste Label with 'Hazardous Waste' Tag container->label_waste store Store in Satellite Accumulation Area label_waste->store request Request EHS Pickup store->request collect EHS Collects Waste from Lab request->collect transport Transport to Licensed Waste Facility collect->transport dispose Final Disposal (Incineration) transport->dispose

References

Essential Safety and Logistical Guidance for Handling Etodroxizine-d8

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals must adhere to strict safety protocols when handling potent pharmaceutical compounds like Etodroxizine-d8. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection required for different laboratory operations.

OperationRequired PPE
Weighing and Dispensing (Powder Form) - Full-face respirator with appropriate cartridges or a Powered Air-Purifying Respirator (PAPR)[1][2]- Disposable gown with long sleeves and tight-fitting cuffs[3]- Two pairs of nitrile gloves[3]- Safety goggles or face shield[3]- Shoe covers[3]
Solution Preparation and Handling - Laboratory coat- Nitrile gloves- Safety glasses with side shields
General Laboratory Operations - Laboratory coat- Nitrile gloves- Safety glasses
Handling Procedures

Safe handling of this compound requires adherence to standard operating procedures designed to minimize exposure and prevent contamination.

Receiving and Unpacking:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Wear appropriate PPE, including gloves and a lab coat, before opening the package.

  • If handling a powdered form that is not in a plastic container, a respirator should be worn as a precaution against spills or breaks during shipping.[3]

  • Verify that the container is properly labeled and sealed.

  • Log the compound into the chemical inventory system.

Weighing and Dispensing:

  • All weighing and dispensing of powdered this compound should be conducted in a certified chemical fume hood or a glove box to contain any airborne particles.

  • Use dedicated spatulas and weighing papers.

  • Clean the weighing area and equipment with an appropriate solvent (e.g., 70% ethanol) after each use.

Solution Preparation:

  • Prepare solutions in a well-ventilated area, preferably within a chemical fume hood.

  • Add the solvent to the powdered compound slowly to avoid splashing.

  • Ensure the container is securely capped and properly labeled with the compound name, concentration, solvent, and date of preparation.

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

IncidentProcedure
Skin Contact 1. Immediately remove contaminated clothing.2. Wash the affected area with soap and water for at least 15 minutes.3. Seek medical attention if irritation persists.
Eye Contact 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.2. Seek immediate medical attention.
Inhalation 1. Move the individual to fresh air.2. If breathing is difficult, administer oxygen.3. Seek immediate medical attention.
Ingestion 1. Do NOT induce vomiting.2. If the person is conscious, rinse their mouth with water.3. Seek immediate medical attention.
Spill 1. Evacuate the immediate area.2. Wear appropriate PPE, including a respirator, before attempting to clean the spill.3. For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.4. For large spills, contact the institution's environmental health and safety department.
Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation:

  • Solid Waste: Contaminated PPE (gloves, gowns, shoe covers), weighing papers, and absorbent materials should be collected in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a labeled, leak-proof hazardous waste container.

  • Sharps Waste: Needles and syringes used for handling solutions should be disposed of in a designated sharps container.

Disposal Method: All waste contaminated with this compound must be disposed of as hazardous chemical waste through the institution's designated waste management program. Do not dispose of this compound down the drain or in the regular trash.[4] Community drug take-back programs are also a viable option for the disposal of unused medicines.[5][6]

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from receipt to disposal.

cluster_receipt Receiving cluster_handling Handling cluster_disposal Disposal start Receive Shipment inspect Inspect Package start->inspect unpack Unpack with PPE inspect->unpack inventory Log in Inventory unpack->inventory weigh Weigh in Fume Hood inventory->weigh Transfer to Lab prepare Prepare Solution weigh->prepare use Use in Experiment prepare->use segregate Segregate Waste use->segregate Generate Waste dispose Dispose as Hazardous Waste segregate->dispose

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.